molecular formula C33H33F2N5O5S B12404954 ZG1077

ZG1077

Cat. No.: B12404954
M. Wt: 649.7 g/mol
InChI Key: SVGWLNVYDOKOFN-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZG1077 is a useful research compound. Its molecular formula is C33H33F2N5O5S and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H33F2N5O5S

Molecular Weight

649.7 g/mol

IUPAC Name

1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C33H33F2N5O5S/c1-5-27(42)38-16-19(3)39(17-18(38)2)31-22-15-24(35)29(28-23(34)12-8-13-25(28)41)36-32(22)40(33(43)37-31)30-21(20-9-6-10-20)11-7-14-26(30)46(4,44)45/h5,7-8,11-15,18-20,41H,1,6,9-10,16-17H2,2-4H3/t18-,19+/m1/s1

InChI Key

SVGWLNVYDOKOFN-MOPGFXCFSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C6CCC6

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C6CCC6

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of ZG1077: A Covalent Inhibitor of KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific quantitative data and detailed experimental results for ZG1077 is limited. This guide provides a comprehensive overview of the mechanism of action for covalent KRAS G12C inhibitors, the class to which this compound belongs. The experimental data and protocols presented are representative of this class of inhibitors and are intended to serve as a technical reference.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK (RAF-MEK-ERK) pathway, promoting cell proliferation and survival.

The discovery of a druggable pocket, known as the Switch-II pocket, in the inactive GDP-bound state of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies: covalent KRAS G12C inhibitors. This compound is identified as one such covalent inhibitor.[1]

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein.[1] The mechanism of action for this class of inhibitors involves a two-step process:

  • Non-covalent Binding: The inhibitor initially binds non-covalently to the Switch-II pocket of the KRAS G12C protein when it is in its inactive, GDP-bound state.

  • Covalent Bond Formation: Subsequently, a reactive group on the inhibitor forms a permanent, covalent bond with the thiol group of the cysteine-12 residue.

This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP. By trapping KRAS G12C in the "off" state, covalent inhibitors effectively block its interaction with downstream effector proteins, thereby inhibiting the activation of pro-proliferative signaling pathways such as the RAF-MEK-ERK pathway.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (Covalent Inhibitor) This compound->KRAS_GDP Covalently binds & traps in inactive state

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Data Presentation: Representative Data for Covalent KRAS G12C Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables present representative data for other covalent KRAS G12C inhibitors to illustrate the typical potency and cellular activity of this class of compounds.

Table 1: Representative Biochemical Activity of a KRAS G12C Inhibitor

Parameter Value Description
IC50 < 0.01 µM Half-maximal inhibitory concentration in a cellular proliferation assay (e.g., NCI-H358 cells).[2]
Binding Affinity (Kd) 1-100 nM Dissociation constant, indicating the strength of the non-covalent interaction with KRAS G12C.

| kinact/KI | 500-10,000 M⁻¹s⁻¹ | Second-order rate constant for covalent modification, reflecting the efficiency of irreversible binding. |

Note: The IC50 value is from a patent by Suzhou Zelgen Biosciences for an exemplified KRAS G12C inhibitor.[2] Other values are representative of the class.

Table 2: Representative Cellular Activity of a KRAS G12C Inhibitor in KRAS G12C Mutant Cell Lines

Cell Line Cancer Type IC50 (nM) p-ERK Inhibition (IC50, nM)
NCI-H358 Non-Small Cell Lung Cancer 1-50 1-50
MIA PaCa-2 Pancreatic Cancer 10-100 10-100

| HCT116 | Colorectal Cancer | 50-200 | 50-200 |

Note: These values are representative of potent KRAS G12C inhibitors and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of covalent KRAS G12C inhibitors like this compound.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Test compound (this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Downstream Signaling Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream effector proteins in the MAPK pathway, such as ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • 6-well tissue culture plates

  • Test compound (this compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism cluster_invivo In Vivo Efficacy Biochemical_Assay Biochemical Assay (e.g., Binding Affinity) Cell_Viability Cellular Proliferation Assay (IC50) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (p-ERK Inhibition) Cell_Viability->Western_Blot Mass_Spec Mass Spectrometry (Target Engagement) Western_Blot->Mass_Spec Xenograft Xenograft Model (Tumor Growth Inhibition) Mass_Spec->Xenograft End Preclinical Candidate Xenograft->End Start Compound (this compound) Start->Biochemical_Assay

Figure 2: A representative experimental workflow for the characterization of a KRAS G12C inhibitor.

Conclusion

This compound is a covalent inhibitor that targets the KRAS G12C mutation, a key driver in various cancers. By irreversibly binding to the mutant cysteine residue, this compound locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth. While specific data for this compound remains limited in the public domain, the well-established mechanism of action for this class of inhibitors, supported by the representative data and protocols provided in this guide, underscores the therapeutic potential of this approach. Further research and publication of specific data for this compound will be crucial to fully elucidate its preclinical and clinical profile.

References

ZG1077: A Covalent Inhibitor Targeting the Oncogenic KRAS G12C Mutant

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue represents a significant breakthrough. This technical guide focuses on ZG1077, a novel covalent inhibitor of KRAS G12C. While specific quantitative data for this compound is not yet publicly available, this document provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways relevant to its mechanism of action. This paper will equip researchers and drug development professionals with a robust framework for understanding and evaluating this compound and other covalent KRAS G12C inhibitors.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (glycine to cysteine at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, driving tumorigenesis.[1][3]

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors are designed with an electrophilic "warhead" that forms an irreversible bond with the nucleophilic thiol group of the cysteine at position 12.[4] This permanently inactivates the KRAS G12C protein, preventing downstream signaling. This compound is a covalent inhibitor developed to specifically target this vulnerability in KRAS G12C-driven cancers.[2]

Quantitative Data (this compound - Data Not Publicly Available)

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's biochemical potency, cellular activity, binding kinetics, or pharmacokinetic properties. The tables below are structured to present typical quantitative data for a covalent KRAS G12C inhibitor and can be populated as data for this compound becomes available.

Table 1: Biochemical and Cellular Potency of a Representative KRAS G12C Inhibitor

Assay TypeMetricValueCell Line(s) / Conditions
Biochemical Assays
Nucleotide Exchange AssayIC50Data not availableCell-free, SOS1-catalyzed
Covalent Binding Kineticskinact/KIData not availableIntact protein mass spectrometry
Cellular Assays
Cell ViabilityGI50Data not availableNCI-H358 (KRAS G12C)
Target Engagement (NanoBRET)IC50Data not availableLive cells
Downstream Signaling (pERK)IC50Data not availableNCI-H358 (KRAS G12C)

Table 2: Target Engagement and Pharmacokinetic Parameters of a Representative KRAS G12C Inhibitor

Assay TypeParameterValueCell Line / In Vivo Model
Target Engagement
Cellular Thermal Shift Assay (CETSA)ΔTmData not availableNCI-H358 (KRAS G12C)
Mass Spectrometry (LC-MS/MS)% Target OccupancyData not availableNCI-H358 (KRAS G12C)
Pharmacokinetics
Plasma Half-life (t1/2)TimeData not availableMouse
Bioavailability (%F)PercentageData not availableMouse
Tumor Concentration (Cmax)ConcentrationData not availableXenograft model

Mechanism of Action and Signaling Pathways

This compound, as a covalent inhibitor, targets the inactive, GDP-bound state of KRAS G12C. By forming an irreversible covalent bond with cysteine-12, it locks the protein in this "off" state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[1] This blockage of the GDP-GTP exchange cycle effectively shuts down the activation of downstream effector proteins.

The primary signaling pathways inhibited by this mechanism are the MAPK/ERK and PI3K/AKT pathways, both critical for cancer cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP GTP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

KRAS G12C Signaling and this compound Inhibition

Experimental Protocols

The following protocols are standard methodologies used to characterize covalent KRAS G12C inhibitors and are applicable for the evaluation of this compound.

Biochemical Assays

4.1.1. Intact Protein Mass Spectrometry for Covalent Binding

This assay confirms the covalent modification of KRAS G12C by the inhibitor.

  • Objective: To verify covalent bond formation and determine the stoichiometry of binding.

  • Procedure:

    • Purified recombinant KRAS G12C protein is incubated with this compound at various molar ratios and time points.

    • The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The resulting spectra are deconvoluted to determine the mass of the intact protein.

    • A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.[5]

  • Data Analysis: The percentage of modified protein is quantified over time to determine the rate of covalent modification (kobs). By performing this at multiple inhibitor concentrations, the second-order rate constant (kinact/KI) can be calculated, which represents the efficiency of covalent inactivation.[4]

Mass_Spec_Workflow Protein Purified KRAS G12C Incubation Incubation Protein->Incubation Inhibitor This compound Inhibitor->Incubation LCMS LC-MS Analysis Incubation->LCMS Deconvolution Deconvolution LCMS->Deconvolution Result Mass Shift Confirmation Deconvolution->Result

Intact Protein Mass Spectrometry Workflow
Cellular Assays

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment.

  • Objective: To measure the stabilization of KRAS G12C upon this compound binding in intact cells.

  • Procedure:

    • KRAS G12C-mutant cells (e.g., NCI-H358) are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble KRAS G12C at each temperature is quantified by Western blot or ELISA.

  • Data Analysis: The binding of this compound stabilizes the KRAS G12C protein, resulting in a higher melting temperature (Tm). The change in melting temperature (ΔTm) between treated and untreated cells indicates target engagement.[6]

4.2.2. Western Blot for Downstream Signaling

This assay measures the functional consequence of KRAS G12C inhibition.

  • Objective: To quantify the inhibition of downstream signaling pathways (e.g., MAPK).

  • Procedure:

    • KRAS G12C mutant cells are treated with varying concentrations of this compound for different durations.

    • Cells are lysed, and protein concentrations are normalized.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: The levels of p-ERK are normalized to total ERK and compared to vehicle-treated controls. A dose- and time-dependent decrease in p-ERK indicates effective inhibition of the KRAS signaling pathway. The IC50 for p-ERK inhibition can be calculated from the dose-response curve.[7]

Western_Blot_Workflow Cell_Treatment Treat KRAS G12C Cells with this compound Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE & Transfer Cell_Lysis->SDS_PAGE Antibody_Probing Antibody Incubation (p-ERK, Total ERK) SDS_PAGE->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Analysis Quantify p-ERK Inhibition Detection->Analysis

Western Blotting for p-ERK Inhibition

Conclusion and Future Directions

This compound represents a promising therapeutic agent in the growing class of covalent KRAS G12C inhibitors. While specific data on its potency and efficacy remain to be published, the established methodologies for characterizing such compounds provide a clear path for its preclinical and clinical development. Future research will need to focus on elucidating the complete biochemical and cellular profile of this compound, including its selectivity, pharmacokinetic properties, and in vivo efficacy. Understanding these parameters will be crucial for positioning this compound in the therapeutic landscape for KRAS G12C-mutated cancers. The experimental frameworks detailed in this guide offer a standardized approach for these essential investigations.

References

Understanding the Binding Kinetics of ZG1077 to KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative binding kinetics data (such as k_on, k_off, K_D, k_inact, and K_i) and detailed, publicly available experimental protocols for the covalent inhibitor ZG1077 are limited in the scientific literature. This compound is identified as a covalent inhibitor of KRAS G12C.[1][2] This technical guide will, therefore, provide a comprehensive overview of the principles and methodologies used to characterize the binding kinetics of well-studied covalent KRAS G12C inhibitors, which are directly applicable to understanding the binding characteristics of this compound.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival. The G12C mutation, where a glycine residue at position 12 is replaced by cysteine, is a common oncogenic driver in several cancers, including non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving uncontrolled cell proliferation.

The presence of a reactive cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors, such as this compound, are designed to form a permanent, irreversible bond with this cysteine, thereby locking the KRAS G12C protein in an inactive, GDP-bound state and inhibiting downstream signaling.

The Two-Step Mechanism of Covalent Inhibition

The binding of a covalent inhibitor like this compound to KRAS G12C is a two-step process:

  • Non-covalent Binding: The inhibitor initially binds reversibly to a pocket on the KRAS G12C protein. This interaction is governed by standard association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D or K_i).

  • Covalent Bond Formation: Following initial binding, an electrophilic "warhead" on the inhibitor reacts with the nucleophilic thiol group of the Cys12 residue, forming an irreversible covalent bond. This step is characterized by the rate of inactivation (k_inact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, k_inact/K_i, which encapsulates both the initial binding affinity and the rate of covalent modification.

Quantitative Analysis of Binding Kinetics

Precise measurement of the kinetic parameters is crucial for understanding the potency and pharmacological profile of a covalent inhibitor. The following table summarizes typical binding kinetics values for well-characterized KRAS G12C covalent inhibitors, which can serve as a reference for the expected kinetic profile of this compound.

ParameterDescriptionTypical Values for KRAS G12C Inhibitors
K_i Inhibitor concentration for 50% of maximal inactivation rateMicromolar (µM) to high nanomolar (nM) range
k_inact Maximum rate of covalent modification0.001 - 0.1 s⁻¹
k_inact/K_i Second-order rate constant for covalent modification1,000 - 100,000 M⁻¹s⁻¹

Experimental Protocols for Characterizing Binding Kinetics

A variety of biophysical and biochemical assays are employed to determine the binding kinetics of covalent inhibitors to KRAS G12C.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of the initial non-covalent interaction, as well as the inactivation rate (k_inact).

Methodology:

  • Immobilization: Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.

  • Association: A solution containing the inhibitor (analyte) is flowed over the chip surface, and the increase in the SPR signal is monitored as the inhibitor binds to the immobilized KRAS G12C.

  • Dissociation: A buffer solution without the inhibitor is flowed over the chip, and the decrease in the SPR signal is monitored as the non-covalently bound inhibitor dissociates. For a covalent inhibitor, the signal will not return to baseline due to the irreversible bond formation.

  • Data Analysis: The sensorgram data is fitted to a two-state reaction model to extract the kinetic parameters.

experimental_workflow_spr cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein KRAS G12C Protein Immobilization Immobilize KRAS G12C on Sensor Chip Protein->Immobilization Inhibitor This compound Solution Association Flow this compound (Association) Inhibitor->Association Immobilization->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Immobilization Fitting Fit to Two-State Model Sensorgram->Fitting Kinetics Determine ka, kd, KD, kinact Fitting->Kinetics

SPR Experimental Workflow

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

Objective: Similar to SPR, to determine k_on, k_off, K_D, and k_inact.

Methodology:

  • Immobilization: Biotinylated KRAS G12C is loaded onto streptavidin-coated biosensor tips.

  • Baseline: The biosensor tips are dipped into a buffer-containing well to establish a baseline reading.

  • Association: The tips are then moved to wells containing different concentrations of the inhibitor to measure the association phase.

  • Dissociation: Finally, the tips are moved back to buffer-only wells to measure the dissociation phase.

  • Data Analysis: The resulting binding curves are analyzed using a two-state model to derive the kinetic constants.

Mass Spectrometry (MS)-Based Assays

MS can be used to directly measure the extent of covalent modification of KRAS G12C over time.

Objective: To determine the second-order rate constant (k_inact/K_i).

Methodology:

  • Reaction: Recombinant KRAS G12C is incubated with the inhibitor at various concentrations and for different time points.

  • Quenching: The reaction is stopped at each time point.

  • Analysis: The amount of modified and unmodified KRAS G12C is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The observed rate of modification (k_obs) at each inhibitor concentration is plotted, and the data is fitted to determine k_inact and K_i.

KRAS G12C Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of KRAS in the MAPK/ERK and PI3K/AKT signaling pathways and how covalent inhibitors like this compound block this signaling cascade.

kras_pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C Signaling Pathway and this compound Inhibition

Conclusion

While specific binding kinetics for this compound remain to be publicly detailed, the established methodologies for characterizing covalent KRAS G12C inhibitors provide a robust framework for its evaluation. Understanding the two-step binding mechanism and accurately quantifying the associated kinetic parameters through techniques like SPR, BLI, and MS-based assays are essential for the preclinical and clinical development of this and other next-generation KRAS G12C inhibitors. The ultimate goal is to develop potent, selective, and durable inhibitors that can effectively shut down oncogenic KRAS signaling and improve outcomes for patients with KRAS G12C-mutant cancers.

References

ZG1077: A Covalent Inhibitor Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - ZG1077 is a covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). Developed by Suzhou Zelgen Biopharmaceuticals, this compound has been identified as a preclinical candidate compound, selected for its promising pharmaceutical properties. While detailed biological data and extensive preclinical studies remain largely within the proprietary domain of the developing company, the available information, primarily centered on its chemical synthesis, provides a foundational understanding of this potential therapeutic agent.

Molecular Profile and Synthesis

This compound possesses a complex molecular structure characterized by the presence of two chiral centers and an atropisomeric axis. This structural complexity necessitates a sophisticated and robust manufacturing process to ensure the production of the correct stereoisomer, which is crucial for its biological activity and safety.

A significant breakthrough in the development of this compound has been the establishment of a novel, efficient, and robust synthetic route.[1] This process has been optimized to overcome the challenges posed by the molecule's intricate architecture, enabling the production of this compound with high purity and stereoselectivity. This advanced manufacturing process is a critical step in ensuring a consistent and reliable supply of the active pharmaceutical ingredient for further preclinical and potential clinical investigations.

Mechanism of Action: Targeting the "Undruggable"

KRAS proteins, when mutated, are notorious for their role in driving tumor growth and their historical "undruggability." The G12C mutation, where a glycine residue is replaced by cysteine at codon 12, creates a unique opportunity for targeted therapy. Covalent inhibitors like this compound are designed to specifically and irreversibly bind to this mutant cysteine residue.

This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. By doing so, it prevents the protein from engaging with its downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote cancer cell proliferation and survival.

The anticipated signaling pathway affected by this compound is the canonical MAPK pathway, which is constitutively activated by the KRAS G12C mutation.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GTP exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GTP Covalent Inhibition (Locks in inactive state) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1. Proposed Mechanism of Action for this compound.

Preclinical Development and Future Outlook

This compound was selected as a preclinical candidate over a similar compound, ZG1078, due to its superior pharmaceutical properties. This suggests that this compound likely exhibited favorable characteristics in early assessments of factors such as solubility, stability, and preliminary safety profiles.

However, specific quantitative data from biochemical and cellular assays, such as IC50 values (the concentration of an inhibitor required to reduce a biological activity by half) or KD values (a measure of binding affinity), have not been publicly disclosed. Similarly, detailed protocols of the experiments used to characterize the biological activity of this compound, as well as in vivo efficacy and safety data from animal models, are not yet available in the public domain.

The development of a robust and scalable synthetic process is a critical milestone that paves the way for comprehensive preclinical toxicology studies and, potentially, entry into clinical trials. As this compound progresses through the drug development pipeline, further details on its biological activity and therapeutic potential are anticipated to be released through scientific publications and conference presentations. The journey of this compound will be closely watched by the scientific and medical communities as a potential new weapon in the arsenal against KRAS G12C-mutated cancers.

References

The Covalent KRAS G12C Inhibitor ZG1077: A Technical Overview of its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer (NSCLC) and other solid tumors. For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface. The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough in precision oncology. ZG1077 is a covalent inhibitor of KRAS G12C.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on critical downstream signaling pathways, and detailed protocols for the key experimental assays used to characterize its activity. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the expected biochemical and cellular consequences of KRAS G12C inhibition and the methodologies to assess them, based on the established literature for this class of inhibitors.

Introduction: Targeting the "Undruggable" KRAS

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular proliferation, survival, and differentiation.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant signaling through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5]

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant.[1][2][3] By irreversibly binding to this mutant cysteine, this compound locks the KRAS G12C protein in an inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.

Mechanism of Action and Downstream Signaling Effects

The primary mechanism of action of this compound is the covalent modification of the Cys12 residue within the switch-II pocket of GDP-bound KRAS G12C. This irreversible binding prevents the nucleotide exchange from GDP to GTP, which is essential for KRAS activation. The inhibition of KRAS G12C by this compound is expected to lead to the downregulation of its key downstream signaling pathways.

The RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade for cell proliferation and survival. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of numerous transcription factors and cellular processes. Inhibition of KRAS G12C by this compound is anticipated to result in a significant reduction in the phosphorylation levels of MEK and ERK.

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial downstream effector of KRAS, playing a central role in cell growth, metabolism, and survival. Activated KRAS can bind to and activate the p110α catalytic subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT and mTOR. By inhibiting KRAS G12C, this compound is expected to suppress the activation of this pathway, leading to decreased phosphorylation of AKT and downstream mTOR targets like S6 ribosomal protein and 4E-BP1.

Quantitative Data Summary

Assay Type Metric Expected Value Cell Line(s) / Conditions
Biochemical Assay
KRAS G12C/SOS1 Binding AssayIC50< 1 µMCell-free
Cellular Assays
Cell Proliferation InhibitionIC50< 1 µMKRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
IC50> 10 µMKRAS wild-type cell lines (e.g., A549, HCT116)
p-ERK Inhibition (Western Blot or AlphaLISA)IC50< 1 µMKRAS G12C mutant cell lines
p-AKT Inhibition (Western Blot or AlphaLISA)IC50< 5 µMKRAS G12C mutant cell lines
Target Engagement
Cellular Thermal Shift Assay (CETSA)ΔTm> 2 °CKRAS G12C mutant cell lines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors like this compound.

Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C.

Materials:

  • Recombinant human KRAS G12C protein (GDP-loaded)

  • Recombinant human SOS1 catalytic domain

  • Fluorescently labeled GTP analog (e.g., mant-GTP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of KRAS G12C protein in assay buffer.

  • Add this compound or vehicle control (DMSO) at various concentrations to the wells of the 384-well plate.

  • Add the KRAS G12C protein solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and mant-GTP.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).

  • Calculate the initial rates of nucleotide exchange and determine the IC50 value of this compound by plotting the rates against the inhibitor concentration.

Cellular Assay: p-ERK AlphaLISA Assay

This high-throughput immunoassay quantifies the levels of phosphorylated ERK1/2 in cell lysates.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • This compound

  • AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit

  • 96-well cell culture plates

  • 384-well white OptiPlates

  • EnVision or other HTRF-compatible plate reader

Procedure:

  • Seed NCI-H358 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Lyse the cells using the provided AlphaLISA lysis buffer.

  • Transfer a small volume of the cell lysate to a 384-well OptiPlate.

  • Add the AlphaLISA Acceptor bead mix and incubate.

  • Add the AlphaLISA Donor bead mix and incubate in the dark.

  • Read the plate on an EnVision reader using standard AlphaLISA settings.

  • Determine the IC50 value by plotting the AlphaLISA signal against the inhibitor concentration.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against KRAS and a loading control)

Procedure:

  • Treat NCI-H358 cells with this compound or vehicle control.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble KRAS in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble KRAS as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) indicates target engagement.

Visualizations

KRAS Downstream Signaling Pathways

KRAS_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-G12C (GDP) Inactive KRAS_GTP KRAS-G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Activates SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Inhibited by G12C mutation This compound This compound This compound->KRAS_GDP Covalently binds & Inhibits activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism mTOR->Growth

Caption: KRAS G12C downstream signaling and the point of intervention by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture KRAS G12C mutant cells B 2. Treat with this compound or Vehicle Control A->B C 3. Harvest and resuspend cells B->C D 4. Heat cells to a temperature gradient C->D E 5. Lyse cells and separate soluble fraction D->E F 6. Analyze soluble KRAS by Western Blot E->F G 7. Quantify and plot melting curves F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a targeted therapeutic strategy for cancers harboring the KRAS G12C mutation. By covalently binding to the mutant cysteine, it locks KRAS in an inactive state, leading to the suppression of downstream oncogenic signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this compound and other KRAS G12C inhibitors. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and resistance mechanisms associated with this class of drugs.

References

An In-depth Technical Guide on the Structural Biology of Covalent KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed structural and quantitative data specifically for the ZG1077-KRAS G12C interaction is limited. Therefore, this guide will utilize well-characterized, clinically relevant covalent KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to illustrate the principles of structural biology, data presentation, and experimental methodologies.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is prevalent in non-small cell lung cancer, colorectal cancer, and other malignancies.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway.[1]

The presence of a reactive cysteine residue in the KRAS G12C mutant has enabled the development of a novel class of targeted therapies: covalent inhibitors. These small molecules are designed to specifically and irreversibly bind to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state and thereby abrogating its oncogenic signaling. This compound is identified as one such covalent KRAS G12C inhibitor.[2][3][4] This guide will delve into the structural and quantitative aspects of this therapeutic strategy, using data from representative inhibitors to provide a comprehensive overview.

Quantitative Data on KRAS G12C Inhibitor Interactions

The interaction between a covalent inhibitor and its target is a two-step process: an initial, reversible binding event followed by the formation of an irreversible covalent bond. The efficiency of this interaction is often characterized by the kinetic parameters Ki (the equilibrium dissociation constant for the initial non-covalent binding) and kinact (the maximum rate of inactivation). The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki.

Below are tables summarizing key quantitative data for representative covalent KRAS G12C inhibitors.

Table 1: Binding Affinity and Kinetic Parameters of Representative KRAS G12C Inhibitors

InhibitorTargetAssay MethodKi (μM)kinact (s-1)kinact/Ki (M-1s-1)Reference
ARS-853KRAS G12CStopped-flow fluorescence~200--[5]
ARS-853KRAS G12CStopped-flow fluorescence36.0 ± 0.7 (Kd)--[6]
AMG 510 (Sotorasib)KRAS G12CStopped-flow fluorescence>300-5-9 fold higher than ARS-853[7]
Adagrasib (MRTX849)KRAS G12CBiochemical4 (Ki)--[8]

Table 2: Cellular Potency of Representative KRAS G12C Inhibitors

InhibitorCell LineAssayIC50 (μM)Reference
ARS-853H358 (NSCLC)p-ERK inhibition1-2[9]
ARS-853H358 (NSCLC)Target Occupancy1.8[10]
Compound 1H358 (NSCLC)Target Occupancy1.6[10]

Structural Basis of the Covalent Inhibitor-KRAS G12C Interaction

X-ray crystallography has been instrumental in elucidating the structural basis of how covalent inhibitors target KRAS G12C. These studies reveal that the inhibitors bind in a previously unappreciated cryptic pocket, termed the Switch-II pocket (S-IIP), which is located beneath the effector-binding Switch-II region of the protein.

Upon binding, the inhibitor's electrophilic warhead (e.g., an acrylamide) forms a covalent bond with the thiol group of the mutant Cys12 residue. This covalent modification locks the Switch-II region in an inactive conformation, which in turn disrupts the conformation of the Switch-I region. The disruption of these two critical regions has two major consequences:

  • Impaired Effector Binding: The conformational changes in the Switch-I and Switch-II regions prevent KRAS G12C from interacting with its downstream effectors, such as RAF kinases, thereby blocking the oncogenic signaling cascade.

  • Altered Nucleotide Preference: The inhibitor-bound state favors the binding of GDP over GTP, effectively trapping the KRAS G12C protein in its "off" state.

Table 3: Key Structural Features of Representative Inhibitor-KRAS G12C Complexes

PDB IDInhibitorResolution (Å)Key InteractionsReference
6OIMAMG 510 (Sotorasib)1.65Covalent bond to Cys12; interactions with His95, Gln99, and Tyr96 in the S-IIP.[11]
6UT0MRTX849 (Adagrasib)Not specifiedCovalent bond to Cys12; occupies the S-IIP.[12]
4M22Compound 16Not specifiedCovalent bond to Cys12; induces a novel pocket under Switch-II.[12]
5V9UARS-1620Not specifiedCovalent bond to Cys12; binds in the S-IIP.[12]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for covalent KRAS G12C inhibitors.

KRAS_Signaling_Pathway RTK RTK GRB2_SOS GRB2/SOS1 RTK->GRB2_SOS Activation KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Downstream Signaling MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound Covalent Inhibitor (e.g., this compound) This compound->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of a covalent binder.

Experimental Workflow for Characterizing KRAS G12C Inhibitors

The characterization of a novel covalent inhibitor involves a multi-step process encompassing biochemical, biophysical, and cell-based assays.

Experimental_Workflow Protein_Prod 1. Protein Production (E. coli expression, Purification) Biochem_Assay 2. Biochemical Assays (Mass Spec for covalent binding) Protein_Prod->Biochem_Assay Biophys_Assay 3. Biophysical Assays (SPR, NMR, Stopped-flow) Biochem_Assay->Biophys_Assay Structural_Bio 4. Structural Biology (X-ray Crystallography) Biophys_Assay->Structural_Bio Cell_Assay 5. Cell-Based Assays (p-ERK Western Blot, CTG) Biophys_Assay->Cell_Assay Structural_Bio->Cell_Assay In_Vivo 6. In Vivo Models (Xenografts) Cell_Assay->In_Vivo

References

The Selectivity Profile of Covalent KRAS G12C Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the specific selectivity profile of ZG1077 is limited. This guide will provide a comprehensive overview of the selectivity profile of a representative and well-characterized covalent KRAS G12C inhibitor, Sotorasib (AMG510), to illustrate the key concepts, experimental methodologies, and data presentation relevant to this class of molecules. The principles and techniques described herein are directly applicable to the evaluation of this compound and other covalent KRAS G12C inhibitors.

Introduction

The discovery of covalent inhibitors targeting the glycine-to-cysteine mutation at codon 12 of the KRAS protein (KRAS G12C) has marked a significant milestone in the pursuit of therapies for previously "undruggable" oncogenic drivers. These inhibitors achieve their therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors and abrogates oncogenic signaling.

A critical attribute of any successful targeted therapy is a high degree of selectivity for the intended target over other cellular proteins, particularly those that are structurally related. For KRAS G12C inhibitors, this includes selectivity over wild-type KRAS and other RAS isoforms, as well as a broad panel of other kinases and GTP-binding proteins to minimize off-target toxicities. This technical guide provides an in-depth look at the selectivity profile of a representative covalent KRAS G12C inhibitor, detailing the quantitative data, experimental protocols, and underlying biological pathways.

Biochemical Selectivity Profile

The selectivity of a covalent KRAS G12C inhibitor is determined through a variety of biochemical assays that measure its binding affinity and inhibitory activity against the target protein and a panel of off-target proteins.

Table 1: Biochemical Activity of Sotorasib (AMG510) against KRAS G12C and other RAS Isoforms
TargetAssay TypeMetricValueReference
KRAS G12CNucleotide ExchangeIC500.009 µM[Canon et al., 2019]
Wild-Type KRASNucleotide ExchangeIC50> 10 µM[Canon et al., 2019]
HRASNucleotide ExchangeIC50> 10 µM[Canon et al., 2019]
NRASNucleotide ExchangeIC50> 10 µM[Canon et al., 2019]
Table 2: Kinome Selectivity of Sotorasib (AMG510)
Kinase PanelNumber of Kinases TestedConcentration of SotorasibNumber of Off-Targets with >50% InhibitionReference
KinomeScan4681 µM0[Canon et al., 2019]

Note: The lack of significant off-target inhibition at a high concentration demonstrates the high selectivity of Sotorasib for KRAS G12C over a broad range of kinases.

Cellular Activity and Selectivity

Cell-based assays are crucial for evaluating the potency and selectivity of KRAS G12C inhibitors in a more physiologically relevant context. These assays measure the inhibitor's ability to suppress KRAS G12C-driven downstream signaling and inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.

Table 3: Cellular Activity of Sotorasib (AMG510) in KRAS G12C Mutant and Wild-Type Cell Lines
Cell LineKRAS StatusAssay TypeMetricValueReference
MIA PaCa-2G12Cp-ERK InhibitionIC500.003 µM[Canon et al., 2019]
NCI-H358G12Cp-ERK InhibitionIC500.004 µM[Canon et al., 2019]
A549G12Sp-ERK InhibitionIC50> 10 µM[Canon et al., 2019]
Calu-1G12CCell ViabilityIC500.007 µM[Canon et al., 2019]
SW1573G12CCell ViabilityIC500.009 µM[Canon et al., 2019]
HCT116G13DCell ViabilityIC50> 10 µM[Canon et al., 2019]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Biochemical Assays

4.1.1. KRAS Nucleotide Exchange Assay (SOS1-mediated)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.

  • Reagents: Recombinant human KRAS G12C and wild-type KRAS proteins, recombinant human SOS1 protein, mant-GTP (a fluorescent GTP analog), GDP, assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Procedure:

    • KRAS protein is pre-loaded with GDP.

    • The inhibitor (at various concentrations) is incubated with the GDP-loaded KRAS.

    • The nucleotide exchange reaction is initiated by the addition of SOS1 and mant-GTP.

    • The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader.

    • IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

4.1.2. Kinome Profiling (e.g., KinomeScan™)

This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

  • Procedure:

    • A test compound is incubated with a DNA-tagged kinase.

    • The mixture is then applied to an immobilized, broad-spectrum kinase inhibitor (the "active site probe").

    • The amount of kinase that binds to the immobilized probe is quantified by qPCR of the DNA tag.

    • A lower amount of bound kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized probe.

    • Results are typically reported as the percentage of the kinase that remains bound to the immobilized probe at a given concentration of the test compound.

Cellular Assays

4.2.1. p-ERK Inhibition Assay (Western Blot)

This assay measures the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

  • Procedure:

    • KRAS G12C mutant and wild-type cells are seeded in multi-well plates.

    • Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 2 hours).

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

    • The signal is detected using chemiluminescence, and the ratio of p-ERK to total ERK is quantified.

    • IC50 values are calculated by plotting the p-ERK/total ERK ratio against the inhibitor concentration.

4.2.2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are treated with the inhibitor at various concentrations.

    • After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

    • IC50 values are calculated by plotting cell viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and selectivity of KRAS G12C inhibitors.

KRAS_Signaling_Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (Covalent Inhibitor) This compound->KRAS_GDP Irreversible Binding

Caption: KRAS G12C Signaling Pathway and Covalent Inhibition.

Western_Blot_Workflow start Seed Cells treat Treat with this compound (Dose Response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-ERK, Total ERK) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Quantify Bands & Calculate IC50 detect->analyze

Caption: Western Blot Workflow for p-ERK Inhibition Assay.

Conclusion

The selectivity profile of a covalent KRAS G12C inhibitor is a cornerstone of its therapeutic potential. Through a combination of rigorous biochemical and cellular assays, it is possible to quantify the potency and specificity of these molecules. The representative data for Sotorasib (AMG510) highlight the remarkable selectivity that can be achieved for the KRAS G12C mutant over wild-type KRAS, other RAS isoforms, and the broader human kinome. This high degree of selectivity is a key factor in minimizing off-target effects and achieving a favorable therapeutic window. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel KRAS G12C inhibitors like this compound, ensuring a thorough understanding of their selectivity and mechanism of action as they advance through the drug development pipeline.

Initial In Vitro Characterization of ZG1077: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, based on publicly available information and established methodologies for evaluating KRAS G12C inhibitors. The document details the mechanism of action, key experimental protocols, and data interpretation to support further research and development of this compound.

Core Concepts: Covalent Inhibition of KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine for cysteine at codon 12, leads to a constitutively active protein, driving uncontrolled cell proliferation. This compound is designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive conformation and thereby inhibiting downstream signaling pathways.

Quantitative Data Summary

Specific quantitative data for this compound, such as binding affinity (Kd) and precise IC50 values from biochemical and cellular assays, are not publicly available in the reviewed literature. The primary publication concerning this compound, "Process Research for this compound, a KRAS G12C Inhibitor" by Feng et al. (2022), focuses on the chemical synthesis and process development of the compound.[3] While this publication is central to understanding the molecule's origins, it does not provide the detailed in vitro characterization data necessary for a complete pharmacological profile.

For context, other well-characterized KRAS G12C inhibitors, such as Sotorasib (AMG-510), have demonstrated potent cellular activity with IC50 values in the low nanomolar range in cell lines like NCI-H358 and MIA PaCa-2. It is anticipated that this compound would exhibit similar potency, which would need to be confirmed through the experimental protocols outlined below.

Key In Vitro Experimental Protocols

The following sections describe the standard experimental methodologies employed to characterize a novel KRAS G12C inhibitor like this compound.

Biochemical Assays

a) Target Engagement Assay: Nucleotide Exchange Assay

This assay is fundamental to confirming the direct interaction of the inhibitor with the KRAS G12C protein and determining its potency in a cell-free system.

  • Principle: The assay measures the rate of exchange of fluorescently labeled GDP for unlabeled GTP, a reaction catalyzed by a guanine nucleotide exchange factor (GEF) like SOS1. An effective inhibitor will bind to KRAS G12C and prevent this exchange.

  • Materials:

    • Recombinant human KRAS G12C protein

    • Fluorescently labeled GDP analog (e.g., BODIPY-GDP)

    • Guanine nucleotide exchange factor (GEF), such as SOS1

    • Unlabeled GTP

    • This compound

    • Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence.

  • Protocol:

    • Incubate recombinant KRAS G12C protein with the fluorescently labeled GDP analog to form the KRAS G12C-GDP complex.

    • Add serial dilutions of this compound to the wells of a microplate.

    • Add the KRAS G12C-GDP complex to the wells containing the inhibitor.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.

    • Monitor the decrease in fluorescence over time, which corresponds to the displacement of the fluorescent GDP.

    • Plot the rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value.

b) Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR provides quantitative data on the binding kinetics (kon and koff) and affinity (Kd) of the inhibitor to its target.

  • Principle: SPR measures the change in refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (KRAS G12C) immobilized on the chip.

  • Protocol:

    • Immobilize recombinant KRAS G12C protein on a sensor chip.

    • Flow a series of concentrations of this compound over the chip surface.

    • Monitor the association and dissociation phases of the binding interaction in real-time.

    • Fit the sensorgram data to a suitable binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cellular Assays

a) Cell Viability/Proliferation Assay

This assay assesses the functional consequence of KRAS G12C inhibition on the growth and survival of cancer cells harboring the mutation.

  • Principle: The assay measures the number of viable cells after a defined period of treatment with the inhibitor.

  • Materials:

    • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

    • KRAS wild-type cancer cell lines (for selectivity assessment)

    • Cell culture medium and supplements

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

    • 96-well or 384-well cell culture plates

    • Luminometer or spectrophotometer.

  • Protocol:

    • Seed cells in microplates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate the plates for a period of 3 to 6 days.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance), which is proportional to the number of viable cells.

    • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.

b) Downstream Signaling Pathway Analysis (Western Blot)

This experiment confirms that the inhibitor is blocking the intended KRAS signaling pathway within the cell.

  • Principle: Western blotting is used to detect changes in the phosphorylation status of key downstream effector proteins in the MAPK pathway (e.g., ERK) and PI3K pathway (e.g., AKT).

  • Protocol:

    • Treat cultured KRAS G12C-mutant cells with various concentrations of this compound for different time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to assess the dose- and time-dependent inhibition of downstream signaling.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Inactivates Cell_Viability_Workflow start Start seed_cells Seed KRAS G12C mutant cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 72-144 hours treat->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Luminescence or Absorbance add_reagent->measure analyze Analyze Data: Normalize to control, plot dose-response curve measure->analyze end Determine IC50 analyze->end

References

Methodological & Application

Application Notes and Protocols for ZG1077 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor of KRAS G12C, a specific mutation in the KRAS proto-oncogene that is a key driver in several types of cancer, including non-small cell lung cancer (NSCLC). KRAS proteins function as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation. This compound selectively targets and covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and representative data based on the activity of well-characterized KRAS G12C inhibitors.

Mechanism of Action

This compound is a targeted therapy that specifically inhibits the KRAS G12C mutant protein. The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active form. This results in the constitutive activation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which promote tumorigenesis.

This compound covalently binds to the mutant cysteine in the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state. This irreversible binding prevents the subsequent binding of GTP, thereby blocking KRAS G12C activation and downstream signaling. The inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.

KRAS_G12C_Signaling_Pathway_and_ZG1077_Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading (GAP resistance) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Activation

Caption: Mechanism of KRAS G12C signaling and inhibition by this compound.

Data Presentation

Disclaimer: The following quantitative data are representative values for well-characterized KRAS G12C inhibitors and should be used as a reference for designing experiments with this compound. It is imperative to perform independent dose-response studies to determine the specific IC50, DC50, and Dmax values for this compound in the cell lines of interest.

Table 1: Representative Anti-proliferative Activity of KRAS G12C Inhibitors in Various Cancer Cell Lines.

Cell LineCancer TypeRepresentative IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer5 - 50
MIA PaCa-2Pancreatic Cancer10 - 100
SW1573Non-Small Cell Lung Cancer>1000 (Resistant)
HCT116Colorectal Cancer100 - 500
A549Non-Small Cell Lung Cancer (KRAS G12S)>10,000 (Negative Control)

Table 2: Representative Target Engagement and Pathway Inhibition of KRAS G12C Inhibitors.

Cell LineDC50 (nM) for KRAS G12CDmax (%) of KRAS G12C Degradation/ModificationpERK Inhibition IC50 (nM)
NCI-H35820 - 100> 905 - 50
MIA PaCa-250 - 200> 8510 - 100

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • KRAS wild-type or other mutant cell lines for selectivity testing (e.g., A549)

  • Appropriate cell culture medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells in suspension

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate for 72 hours. Include a vehicle control (DMSO) and a no-cell background control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK.

Materials:

  • 6-well cell culture plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-KRAS G12C, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General workflow for Western blot analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor specifically targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC). These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical research, with a focus on recommended dosage, experimental protocols, and relevant signaling pathways. As specific in vivo dosage data for this compound is not publicly available, the recommended dosage and protocols are based on studies of analogous KRAS G12C inhibitors such as MRTX849 and adagrasib.

Recommended Dosage of this compound for In Vivo Studies

Due to the lack of publicly available in vivo studies for this compound, the following dosage recommendations are extrapolated from preclinical studies of other potent, selective, and covalent KRAS G12C inhibitors. Researchers should perform initial dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

Table 1: Recommended Starting Doses for this compound in Mouse Xenograft Models (Based on Analogous Compounds)

Animal ModelTumor TypeRecommended Starting DoseAdministration RouteDosing FrequencyReference Compound(s)
Nude MiceNCI-H358 (NSCLC) Xenograft30 - 100 mg/kgOral (p.o.)Once Daily (QD)MRTX849, Compound [I]
Nude MiceMIA PaCa-2 (Pancreatic) Xenograft30 - 100 mg/kgOral (p.o.)Once Daily (QD)MRTX849

Experimental Protocols

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in immunocompromised mice.

1. Cell Culture and Implantation:

  • Culture KRAS G12C mutant human cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) under standard conditions.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old female athymic nude mice.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • When average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

3. Formulation and Administration of this compound:

  • Vehicle Formulation: A common vehicle for oral administration of KRAS G12C inhibitors is 10% Captisol in 50 mM citrate buffer (pH 5.0).

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for oral gavage.

  • Administration: Administer this compound or vehicle control orally once daily at a volume of 10 mL/kg body weight.

4. Efficacy Assessment:

  • Measure tumor volumes and body weights 2-3 times per week throughout the study.

  • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise tumors and record their final weight.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

5. Pharmacodynamic Analysis (Optional):

  • Collect tumor and plasma samples at specified time points after the final dose.

  • Analyze tumor lysates by Western blot for downstream biomarkers of KRAS signaling, such as phosphorylated ERK (p-ERK) and phosphorylated S6 (p-S6), to confirm target engagement.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture (KRAS G12C Mutant) B Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E This compound Formulation D->E F Oral Administration (Once Daily) E->F G Tumor & Body Weight Measurement F->G H Endpoint Analysis G->H I Tumor Excision & Weight H->I K Pharmacodynamic Analysis (p-ERK) H->K J Tumor Growth Inhibition (TGI) I->J G cluster_upstream cluster_kras cluster_downstream RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

ZG1077 (D3S-001): Application in NSCLC Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: ZG1077, also known as D3S-001, is a next-generation, covalent inhibitor of KRAS G12C, a common oncogenic driver in Non-Small Cell Lung Cancer (NSCLC). This document provides detailed application notes and protocols for the use of this compound in NSCLC patient-derived xenograft (PDX) models, summarizing key preclinical findings and methodologies. This compound has demonstrated potent anti-tumor activity in preclinical models, including those resistant to first-generation KRAS G12C inhibitors.

Mechanism of Action: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to KRAS G12C, this compound locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[1]

Preclinical Efficacy in NSCLC PDX Models

This compound (D3S-001) has been evaluated in various NSCLC PDX models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression. The tables below summarize the quantitative data from these preclinical studies.

Table 1: Antitumor Efficacy of this compound (D3S-001) in a KRAS G12C-Mutant NSCLC PDX Model (YUO142)

Treatment GroupDosageDosing ScheduleTumor Growth Inhibition (TGI)
Vehicle-Once Daily (QD)-
Sotorasib30 mg/kgOnce Daily (QD)85%
Adagrasib30 mg/kgOnce Daily (QD)79%
This compound (D3S-001) 10 mg/kg Once Daily (QD) 95%
This compound (D3S-001) 30 mg/kg Once Daily (QD) 108% (Regression)
This compound (D3S-001) 100 mg/kg Once Daily (QD) 115% (Regression)

Data adapted from preclinical studies on D3S-001.[2]

Experimental Protocols

Below are detailed protocols for establishing NSCLC PDX models and evaluating the in vivo efficacy of this compound.

Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable NSCLC tumors from patient surgical samples in immunodeficient mice.

Materials:

  • Fresh tumor tissue from NSCLC patients (obtained with informed consent).

  • Immunodeficient mice (e.g., NOD-SCID, NSG).

  • Matrigel or similar basement membrane matrix.

  • Surgical tools (scalpels, forceps).

  • Phosphate-buffered saline (PBS) with antibiotics.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Collect fresh tumor tissue from surgery in sterile PBS with antibiotics on ice.

  • Mechanically mince the tumor tissue into small fragments (1-2 mm³).

  • Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.

  • Anesthetize the immunodeficient mice.

  • Subcutaneously implant the tumor-Matrigel suspension into the flank of the mice.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged to subsequent generations of mice.

Protocol 2: In Vivo Efficacy Study of this compound in NSCLC PDX Models

Objective: To evaluate the anti-tumor activity of this compound in established NSCLC PDX models.

Materials:

  • Established NSCLC PDX-bearing mice (tumor volume of 100-200 mm³).

  • This compound (D3S-001) formulated for oral administration.

  • Vehicle control.

  • Positive control (e.g., Sotorasib, Adagrasib).

  • Oral gavage needles.

  • Calipers for tumor measurement.

Procedure:

  • Randomize mice with established PDX tumors into treatment and control groups (n=5-10 mice per group).

  • Prepare the required concentrations of this compound and control agents in the appropriate vehicle.

  • Administer this compound, vehicle, or positive control to the respective groups via oral gavage at the specified dosage and schedule (e.g., once daily).

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific endpoint.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Visualizations

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_ras_cycle KRAS Activation Cycle RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 activates GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_GTP->RAF activates SOS1->KRAS_GDP GDP->GTP exchange GAP GAP GAP->KRAS_GTP GTP->GDP hydrolysis This compound This compound (D3S-001) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing in NSCLC PDX Models

PDX_Workflow PatientTumor NSCLC Patient Tumor Sample Implantation Subcutaneous Implantation in Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Tumor Establishment & Passaging Implantation->PDX_Establishment Tumor_Growth Tumor Growth to 100-200 mm³ PDX_Establishment->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Controls) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, PK/PD, etc.) Monitoring->Endpoint

References

Application Notes and Protocols for Utilizing ZG1077 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, notably non-small cell lung cancer (NSCLC)[1]. While monotherapy with KRAS G12C inhibitors has shown clinical activity, intrinsic and acquired resistance often limits their long-term efficacy[2][3]. This necessitates the exploration of combination therapies to enhance anti-tumor activity and overcome resistance mechanisms. These application notes provide a comprehensive overview of potential combination strategies for this compound and detailed protocols for their preclinical evaluation.

Disclaimer: The following protocols are generalized for the class of KRAS G12C inhibitors and have been adapted for this compound. Researchers must optimize these protocols for their specific experimental systems.

Rationale for Combination Therapies

Resistance to KRAS G12C inhibitors can arise from various mechanisms, primarily through the reactivation of the MAPK signaling pathway or activation of parallel survival pathways. Key strategies to counteract these resistance mechanisms include:

  • Vertical Pathway Inhibition: Combining this compound with inhibitors of downstream effectors in the MAPK pathway (e.g., MEK inhibitors) or upstream activators (e.g., EGFR or SHP2 inhibitors).

  • Horizontal Pathway Inhibition: Targeting parallel signaling pathways that can compensate for KRAS inhibition (e.g., PI3K/AKT/mTOR pathway).

  • Immune System Engagement: Combining this compound with immunotherapies to leverage the potential immunomodulatory effects of KRAS inhibition.

Combination Strategies and Supporting Data

While specific data on this compound in combination therapies is not yet extensively published, extensive research on other KRAS G12C inhibitors like sotorasib and adagrasib provides a strong rationale for the following combinations[2][3][4].

Table 1: Summary of Potential Combination Therapies with this compound
Combination PartnerTherapeutic ClassRationale for CombinationPotential Cancer Types
Cetuximab/Panitumumab EGFR InhibitorOvercomes resistance mediated by EGFR signaling reactivation, particularly in colorectal cancer[2][5].Colorectal Cancer
TNO155/RMC-4550 SHP2 InhibitorPrevents the reactivation of RAS by inhibiting SHP2, a key upstream activator[2][6].NSCLC, Colorectal Cancer
Trametinib/Selumetinib MEK InhibitorProvides a more complete shutdown of the MAPK pathway by targeting a downstream node[2][7].NSCLC, Pancreatic Cancer
Pembrolizumab/Nivolumab Immune Checkpoint InhibitorKRAS G12C inhibition may promote an inflamed tumor microenvironment, enhancing susceptibility to immunotherapy[8][9].NSCLC

Signaling Pathways

The following diagram illustrates the key signaling pathways involved in KRAS G12C-driven cancers and the points of intervention for this compound and its potential combination partners.

KRAS_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor Signal SHP2 SHP2 RTK->SHP2 KRAS_G12C_GDP KRAS G12C (Inactive - GDP) GRB2_SOS1->KRAS_G12C_GDP GEF Activity SHP2->GRB2_SOS1 Positive Regulation KRAS_G12C_GTP KRAS G12C (Active - GTP) KRAS_G12C_GTP->KRAS_G12C_GDP Intrinsic GTPase Activity (Impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading This compound This compound This compound->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->RTK SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Identify Potential Combination Partner Synergy_Screen Synergy Screening (Cell Viability Assays) Start->Synergy_Screen Decision1 Synergistic Effect? Synergy_Screen->Decision1 Mechanism_Study Mechanism of Action Studies (Western Blot, Apoptosis Assays) Xenograft_Model Xenograft Model Efficacy Study Mechanism_Study->Xenograft_Model Decision2 In Vivo Efficacy? Xenograft_Model->Decision2 PD_Toxicity Pharmacodynamics and Toxicity Assessment End Advance to Further Preclinical Development PD_Toxicity->End Decision1->Start No, Re-evaluate Decision1->Mechanism_Study Yes Decision2->Start No, Re-evaluate Decision2->PD_Toxicity Yes

References

Application Note & Protocol: Assessing ZG1077 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for assessing the target engagement of the hypothetical protein ZG1077 with small molecule inhibitors using a Western blot-based method. The protocol is based on the principles of the Drug Affinity Responsive Target Stability (DARTS) assay.[1][2][3][4][5] The DARTS method leverages the phenomenon that a small molecule binding to its protein target can increase the protein's stability and resistance to protease digestion.[1][2][3][5] By subjecting cell lysates to limited proteolysis in the presence and absence of a test compound, the engagement of the compound with this compound can be inferred by observing changes in the protein's degradation profile via Western blot. Increased band intensity for this compound in the compound-treated sample compared to the vehicle control suggests target engagement.[3] This application note provides a step-by-step guide for experimental execution, data analysis, and includes templates for data presentation.

Signaling Pathway Involving this compound

The hypothetical protein this compound is postulated to be a kinase involved in a cellular signaling cascade that promotes cell proliferation. In this pathway, an extracellular growth factor binds to its receptor, leading to the activation of a downstream signaling cascade. This compound is activated downstream and, in turn, phosphorylates a transcription factor, leading to the expression of genes involved in cell cycle progression. A small molecule inhibitor that engages this compound is expected to block this phosphorylation event and subsequent gene expression.

ZG1077_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates This compound This compound Signaling Cascade->this compound Activates Transcription Factor Transcription Factor This compound->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Small Molecule Inhibitor Small Molecule Inhibitor Small Molecule Inhibitor->this compound Inhibits

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflow for this compound Target Engagement Assay

The overall workflow for the DARTS-based Western blot assay to assess this compound target engagement is depicted below. The process begins with cell lysate preparation, followed by incubation with the test compound. Limited proteolysis is then performed, and the reaction is stopped. The samples are then resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to this compound to visualize the extent of protein degradation.

DARTS_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment and Digestion cluster_detection Detection and Analysis A 1. Cell Culture Grow cells to ~80% confluency B 2. Cell Lysis Prepare native protein lysate A->B C 3. Protein Quantification Determine protein concentration B->C D 4. Compound Incubation Treat lysate with this compound inhibitor or vehicle C->D E 5. Protease Digestion Perform limited proteolysis (e.g., with pronase) D->E F 6. Stop Digestion Add protease inhibitor and SDS-PAGE sample buffer E->F G 7. SDS-PAGE Separate proteins by size F->G H 8. Western Blot Transfer to membrane and probe with anti-ZG1077 antibody G->H I 9. Data Analysis Quantify band intensity to determine target engagement H->I

Caption: Experimental workflow for this compound target engagement.

Detailed Experimental Protocols

I. Cell Lysis and Protein Extraction
  • Cell Culture: Grow cells expressing this compound to approximately 80% confluency in appropriate cell culture dishes.

  • Harvesting: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis: Add ice-cold lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors) to the dish.[6] The volume will depend on the size of the culture dish (e.g., 500 µL for a 10 cm dish).[7]

  • Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubation: Incubate the lysate on ice for 10-30 minutes with occasional vortexing to ensure complete lysis.[4][6]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

II. DARTS Assay
  • Sample Preparation: In separate microcentrifuge tubes, dilute the protein lysate to a final concentration of 1 mg/mL with lysis buffer.

  • Compound Incubation: To one tube, add the this compound inhibitor to the desired final concentration. To a control tube, add the same volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour.[3]

  • Protease Digestion: Prepare a stock solution of a broad-spectrum protease, such as pronase, in the appropriate buffer. Add the protease to both the inhibitor-treated and vehicle-treated lysates. The optimal protease concentration and digestion time should be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio for 10-30 minutes at room temperature.[3]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and 5X SDS-PAGE loading buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][7][8]

III. Western Blotting
  • SDS-PAGE: Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of this compound).[6][8] Also, load a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[6][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8][9][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][7][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][7][11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6][8][12]

  • Final Washes: Repeat the washing step (step 5).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[8]

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the bands should be performed using appropriate software.

Table 1: Optimization of Protease Concentration

Protease:Protein RatioThis compound Band Intensity (Vehicle)This compound Band Intensity (Inhibitor)Fold Protection
1:500
1:1000
1:2000
1:5000

Table 2: Dose-Response of this compound Inhibitor

Inhibitor Concentration (µM)This compound Band Intensity% Protection (relative to vehicle)
0 (Vehicle)0
0.1
1
10
100

Table 3: Target Engagement of Different Inhibitors

CompoundConcentration (µM)This compound Band Intensity% Protection
Vehicle-0
Inhibitor A10
Inhibitor B10
Inhibitor C10

References

Application Notes and Protocols for Cell Viability Assays with ZG1077 in KRAS G12C Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active form and constitutive activation of downstream signaling pathways that drive tumor growth and survival. ZG1077 is a covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein.[1] By binding to KRAS G12C in its inactive GDP-bound state, this compound locks the protein in an inactive conformation, thereby inhibiting downstream signaling. This application note provides a detailed protocol for assessing the effect of this compound on the viability of KRAS G12C mutant cancer cell lines using a common colorimetric method, the MTT assay. While specific quantitative data for this compound is not publicly available, representative data from well-characterized KRAS G12C inhibitors is presented to illustrate the expected outcomes.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation

The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of a potent KRAS G12C inhibitor in various KRAS G12C mutant human cancer cell lines. This data is illustrative of the expected potency of a selective KRAS G12C inhibitor like this compound.

Cell LineCancer TypeKRAS MutationRepresentative IC50 (nM)
NCI-H358Non-Small Cell Lung CancerKRAS G12C10 - 50
MIA PaCa-2Pancreatic CancerKRAS G12C20 - 100
SW1573Non-Small Cell Lung CancerKRAS G12C50 - 200
H23Non-Small Cell Lung CancerKRAS G12C100 - 500
H2122Non-Small Cell Lung CancerKRAS G12C5 - 25

Note: The IC50 values are representative and can vary depending on the specific experimental conditions, such as cell seeding density and assay duration.

Experimental Protocols

Materials and Reagents
  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or other KRAS G12C inhibitor)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed KRAS G12C Mutant Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with this compound (Serial Dilutions) & Controls Incubate_24h_1->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent to Each Well Incubate_72h->Add_MTT Incubate_4h Incubate for 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits the viability of KRAS G12C mutant cells. Experiment Experiment: Treat KRAS G12C mutant cell lines with varying concentrations of this compound. Hypothesis->Experiment Measurement Measurement: Assess cell viability using the MTT assay. Experiment->Measurement Outcome Expected Outcome: Dose-dependent decrease in cell viability. Measurement->Outcome Conclusion Conclusion: Determine the IC50 of this compound in KRAS G12C mutant cell lines. Outcome->Conclusion

Caption: Logical relationship of the cell viability experiment.

References

Application Notes and Protocols for Studying the Efficacy of ZG1077 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor of KRAS G12C, a prevalent oncogenic mutation in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using established animal models. The methodologies described herein are based on standard practices for preclinical evaluation of KRAS G12C inhibitors.

Mechanism of Action: KRAS G12C Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS activates downstream pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. This compound selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12C_GDP KRAS G12C (Inactive-GDP) EGFR->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Recommended Animal Models

Cell line-derived xenograft (CDX) models in immunocompromised mice are the standard for initial in vivo efficacy assessment of KRAS G12C inhibitors. The following cell lines are recommended for their endogenous expression of the KRAS G12C mutation.

Cell LineCancer TypeRecommended Mouse Strain
NCI-H358 Non-Small Cell Lung Cancer (NSCLC)Athymic Nude, NOD/SCID
MIA PaCa-2 Pancreatic Ductal Adenocarcinoma (PDAC)Athymic Nude, NOD/SCID

Experimental Protocols

Cell Culture and Preparation for Implantation

Materials:

  • NCI-H358 or MIA PaCa-2 cells

  • Complete growth medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Hemocytometer or automated cell counter

Protocol:

  • Culture the selected cell line in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • On the day of implantation, harvest the cells by trypsinization.

  • Wash the cells with PBS and perform a cell count.

  • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.[1]

    • NCI-H358: 2 x 10^6 cells in 100 µL per mouse.[1]

    • MIA PaCa-2: 1-3 x 10^6 cells in 100-200 µL per mouse.[2][3]

  • Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.

Tumor Implantation (Subcutaneous Xenograft)

Materials:

  • 6-8 week old female immunocompromised mice (e.g., Athymic Nude or NOD/SCID)

  • Prepared cell suspension

  • 27-gauge needles and 1 mL syringes

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Anesthetize the mice.

  • Shave and sterilize the right flank of each mouse.

  • Subcutaneously inject the cell suspension into the prepared area.

  • Monitor the animals for recovery from anesthesia and for general health.

In Vivo Efficacy Study

Protocol:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Width² x Length) / 2 .

  • When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • Administer this compound and the vehicle control to the respective groups according to the designed dosing schedule (e.g., once daily).

  • Continue to measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and collect samples for pharmacodynamic analysis.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (NCI-H358 or MIA PaCa-2) Cell_Harvest 2. Cell Harvest & Preparation with Matrigel Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment with this compound or Vehicle (e.g., Daily) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 9. Endpoint Analysis (TGI, Western Blot, IHC) Euthanasia->Analysis

Caption: Workflow for a typical in vivo efficacy study of this compound.

Data Presentation and Analysis

Quantitative Efficacy Data

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the following formula:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT is the change in mean tumor volume of the treated group.

  • ΔC is the change in mean tumor volume of the control group.

Table 1: Example Tumor Growth Inhibition Data for this compound in NCI-H358 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTGI (%)
Vehicle Control-Oral GavageQD[Insert Data]-
This compound[Dose 1]Oral GavageQD[Insert Data][Calculate]
This compound[Dose 2]Oral GavageQD[Insert Data][Calculate]
This compound[Dose 3]Oral GavageQD[Insert Data][Calculate]
Positive Control[e.g., Sotorasib]Oral GavageQD[Insert Data][Calculate]

Note: This table should be populated with experimental data.

Pharmacodynamic Analysis

To confirm that this compound is hitting its target and modulating the intended signaling pathway, pharmacodynamic (PD) studies should be performed.

Protocol: Western Blot for p-ERK

  • Collect tumor tissue at various time points after the final dose of this compound.

  • Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Table 2: Example Pharmacodynamic Data for this compound

Treatment GroupDose (mg/kg)Time Post-Dose (hr)p-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle Control-21.00
This compound[Effective Dose]2[Insert Data]
This compound[Effective Dose]8[Insert Data]
This compound[Effective Dose]24[Insert Data]

Note: This table should be populated with experimental data.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant animal models. By utilizing KRAS G12C-mutant xenograft models and assessing both anti-tumor efficacy and target engagement, researchers can generate the critical data needed to advance the development of this promising therapeutic agent.

References

Application Notes and Protocols for Long-Term Preclinical Treatment with ZG1077

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suggested long-term treatment protocols with ZG1077, a covalent inhibitor of KRAS G12C, in preclinical models. The following sections detail the mechanism of action, proposed experimental protocols for in vivo and in vitro studies, and representative data presentation.

Introduction to this compound and Mechanism of Action

This compound is a novel, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a specific mutation at the 12th codon, where glycine is replaced by cysteine (G12C).[1] This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.

This compound selectively and irreversibly binds to the mutant cysteine residue in KRAS G12C. This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby inhibiting downstream signaling and suppressing tumor growth.

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling cascade and the inhibitory action of this compound.

Preclinical Long-Term Efficacy Studies: In Vivo Models

The following protocols are designed to assess the long-term efficacy and safety of this compound in preclinical cancer models.

Animal Models
  • Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are recommended for xenograft studies.

  • Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 [NSCLC], MIA PaCa-2 [pancreatic]) are suitable for establishing subcutaneous or orthotopic tumor models.

Experimental Workflow for Long-Term In Vivo Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment Phase cluster_endpoints Endpoint Analysis cell_culture 1. Culture KRAS G12C Cancer Cells implantation 2. Subcutaneous/Orthotopic Implantation into Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (e.g., caliper measurement) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization dosing 5. Daily Oral Gavage with This compound or Vehicle randomization->dosing monitoring 6. Weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs dosing->monitoring euthanasia 7. Euthanasia at Predefined Endpoint (e.g., tumor size, study duration) monitoring->euthanasia Endpoint Reached tissue_collection 8. Collect Tumors and Key Organs euthanasia->tissue_collection analysis 9. Pharmacodynamic and Histopathological Analysis tissue_collection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to ZG1077 and Other Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZG1077 and other covalent KRAS G12C inhibitors. The information provided is based on established mechanisms of resistance to the class of KRAS G12C inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a covalent inhibitor of KRAS G12C, a specific mutation in the KRAS protein.[1] Like other inhibitors in its class, this compound works by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2][3] This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in KRAS G12C-mutant cancers.[3]

Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to KRAS G12C inhibitors?

Acquired resistance to KRAS G12C inhibitors is a significant challenge and can occur through various mechanisms. These can be broadly categorized as "on-target" and "off-target" alterations.[4]

  • On-target mechanisms directly involve the KRAS G12C protein itself. This can include secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively.[4]

  • Off-target mechanisms involve alterations in other genes or pathways that bypass the need for KRAS G12C signaling. Common off-target mechanisms include:

    • Activation of bypass pathways: Mutations or amplifications in other oncogenes like NRAS, BRAF, or receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET can reactivate the MAPK pathway downstream of KRAS.[4][5]

    • Loss of tumor suppressors: Inactivation of tumor suppressor genes like PTEN can lead to the activation of alternative survival pathways, such as the PI3K-AKT pathway.[4]

    • Histological transformation: In some cases, the cancer cells may change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, a process known as epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the original oncogenic driver.[4]

Q3: Are there strategies to overcome or prevent resistance to this compound?

Yes, several strategies are being explored to combat resistance to KRAS G12C inhibitors. These primarily involve combination therapies:

  • Vertical Pathway Inhibition: Combining this compound with inhibitors of downstream effectors in the MAPK pathway (e.g., MEK inhibitors) or upstream activators (e.g., SHP2 inhibitors) can create a more profound and durable pathway suppression.[2][6]

  • Targeting Parallel Pathways: For resistance mediated by the activation of parallel pathways, combining this compound with inhibitors of those pathways (e.g., PI3K inhibitors) may be effective.

  • Next-Generation KRAS Inhibitors: The development of next-generation KRAS inhibitors, such as those that can target the active, GTP-bound state of RAS (RAS(ON) inhibitors), may be effective against certain resistance mechanisms.[7]

  • Combination with Chemotherapy or Immunotherapy: Combining KRAS G12C inhibitors with standard-of-care chemotherapies or immunotherapies is another promising approach to enhance anti-tumor activity and overcome resistance.[2]

Troubleshooting Guides

Problem: Decreased this compound Efficacy in Cell Culture
Symptom Possible Cause Suggested Solution
Gradual increase in IC50 value over passages.Development of acquired resistance.1. Perform genomic and transcriptomic analysis of resistant cells to identify potential resistance mechanisms (e.g., secondary KRAS mutations, bypass pathway activation).2. Test combination therapies based on the identified resistance mechanism (e.g., add a MEK or SHP2 inhibitor).
Sudden loss of sensitivity.Cell line contamination or misidentification.1. Perform cell line authentication (e.g., short tandem repeat profiling).2. Thaw a fresh, early-passage vial of the cell line.
Inconsistent results between experiments.Issues with drug stability or experimental setup.1. Prepare fresh this compound solutions for each experiment.2. Ensure consistent cell seeding densities and treatment durations.
Problem: Lack of In Vivo Tumor Regression in Xenograft Models
Symptom Possible Cause Suggested Solution
Initial tumor shrinkage followed by regrowth.Development of in vivo resistance.1. Biopsy the relapsed tumors to analyze for resistance mechanisms.2. Test combination therapies in the xenograft model.
No initial tumor response.Intrinsic resistance or suboptimal drug exposure.1. Confirm KRAS G12C mutation status of the xenograft model.2. Perform pharmacokinetic analysis to ensure adequate drug concentration in the tumor tissue.

Quantitative Data Summary

Table 1: Efficacy of Next-Generation KRAS G12C Inhibitor (D3S-001) in Resistant NSCLC

ParameterValue
Objective Response Rate (ORR)30%
Median Duration of Response (DOR)8.2 months
Grade 3 Treatment-Related Adverse Events10%
Patients Remaining on Treatment45%
Data from a Phase 2 trial in patients with KRAS G12C inhibitor-resistant non-small cell lung cancer (NSCLC).[8]

Table 2: Efficacy of Garsorasib (KRAS G12C Inhibitor) in Colorectal Cancer (CRC)

CohortORRDCRMedian PFS
Monotherapy (n=26)19.2%92.3%5.5 months
Combination with Cetuximab (n=42)45.2%92.9%7.5 months
Data from a Phase II trial in heavily pretreated patients with KRAS G12C-mutated CRC.[8]

Experimental Protocols

Protocol 1: Assessment of Acquired Resistance in Cell Culture
  • Cell Culture: Culture KRAS G12C mutant cancer cells in standard growth medium.

  • Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over several months. Start with a concentration equal to the IC20 and gradually increase to concentrations exceeding the initial IC90.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population using a standard cell viability assay (e.g., CellTiter-Glo®). A significant increase in the IC50 value compared to the parental cell line indicates acquired resistance.

  • Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

  • Characterization of Resistant Clones:

    • Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in KRAS and other key cancer-related genes.

    • Transcriptomic Analysis: Use RNA sequencing to identify changes in gene expression and pathway activation.

    • Phospho-proteomic Analysis: Utilize techniques like Western blotting or mass spectrometry to assess the activation state of key signaling proteins (e.g., p-ERK, p-AKT).

Protocol 2: Evaluation of Combination Therapies in a Resistant Xenograft Model
  • Model Establishment: Establish xenograft tumors in immunocompromised mice using a this compound-resistant cell line generated as described in Protocol 1.

  • Treatment Groups: Randomize mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Second agent alone (e.g., MEK inhibitor)

    • This compound in combination with the second agent

  • Drug Administration: Administer drugs according to their established dosing schedules and routes of administration.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, excise tumors and perform pharmacodynamic (e.g., Western blot for target engagement) and histological analyses.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: Simplified KRAS signaling pathway and the mechanism of this compound inhibition.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance ZG1077_Treatment This compound Treatment on KRAS G12C Cancer Cells Initial_Response Initial Tumor Response ZG1077_Treatment->Initial_Response Acquired_Resistance Acquired Resistance Initial_Response->Acquired_Resistance KRAS_Mutation Secondary KRAS Mutations Acquired_Resistance->KRAS_Mutation Bypass_Activation Bypass Pathway Activation (e.g., NRAS, BRAF, RTKs) Acquired_Resistance->Bypass_Activation TSG_Loss Tumor Suppressor Gene Loss (e.g., PTEN) Acquired_Resistance->TSG_Loss Histo_Transform Histological Transformation Acquired_Resistance->Histo_Transform

Caption: Overview of acquired resistance mechanisms to KRAS G12C inhibitors.

Combination_Strategies This compound This compound Overcome_Resistance Overcome Resistance This compound->Overcome_Resistance MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->Overcome_Resistance SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->Overcome_Resistance PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->Overcome_Resistance Chemotherapy Chemotherapy Chemotherapy->Overcome_Resistance Immunotherapy Immunotherapy Immunotherapy->Overcome_Resistance

Caption: Combination therapy strategies to overcome this compound resistance.

References

Troubleshooting ZG1077 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ZG1077, a covalent KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key signaling protein that, when mutated at the G12C position, becomes constitutively active, leading to uncontrolled cell proliferation and tumor growth. This compound selectively binds to the cysteine residue of the mutated KRAS G12C protein, forming a covalent bond that locks the protein in an inactive state. This inactivation blocks downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell growth.[3][4][5][6]

Q2: What are the primary research applications for this compound?

This compound is primarily used in preclinical research for non-small cell lung cancer (NSCLC) and other cancers harboring the KRAS G12C mutation.[1][2] It serves as a tool to study the biological consequences of KRAS G12C inhibition, to identify potential combination therapies, and to investigate mechanisms of resistance.

Q3: How should this compound be handled and stored?

Proper handling and storage are critical to maintain the integrity and activity of this compound. It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. For storage recommendations, please refer to the Stability and Storage section.

Solubility and Solution Preparation

Solubility Data

The solubility of this compound in common solvents is a critical factor for successful experimental design. While specific quantitative data is not widely published, the following table provides a general guide based on the properties of similar small molecule inhibitors. It is always recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

SolventEstimated SolubilityNotes
DMSO > 50 mg/mLDimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.
Ethanol ~10 mg/mLSolubility in ethanol is lower than in DMSO. May require warming to fully dissolve.
Water InsolubleThis compound is expected to have very low solubility in aqueous solutions.
PBS (pH 7.4) InsolubleSimilar to water, this compound is not soluble in phosphate-buffered saline.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.497 mg of this compound (Molecular Weight: 649.71 g/mol ).

  • Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes. Ensure the solution is clear and free of any visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the Stability and Storage section.

Stability and Storage

Proper storage of this compound is essential to prevent degradation and ensure reproducible experimental results.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°C2 yearsStore in a tightly sealed container, protected from light and moisture.
In DMSO -80°C6 monthsAliquot to minimize freeze-thaw cycles.
In DMSO 4°C2 weeksFor short-term storage. Protect from light.

Signaling Pathway and Experimental Workflow

KRAS G12C Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway and the point of inhibition by this compound.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and this compound's mechanism of action.

Experimental Workflow for In Vitro Evaluation of this compound

This workflow outlines the key steps for assessing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat with this compound (Dose-Response) prep_stock->treat_cells culture_cells Culture KRAS G12C Mutant Cells seed_cells Seed Cells in Multi-well Plates culture_cells->seed_cells seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay western_blot Western Blot for p-ERK Inhibition incubate->western_blot data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating this compound in vitro.

Experimental Protocols

In Vitro Cell-Based Proliferation Assay

This protocol describes how to determine the IC50 value of this compound in a KRAS G12C mutant cancer cell line.

  • Cell Seeding:

    • Culture KRAS G12C mutant cells (e.g., NCI-H358) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media.

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture media. A typical concentration range would be from 1 nM to 10 µM.

    • Add 100 µL of the diluted compound to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Use a commercial cell viability reagent (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions to measure cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for p-ERK Inhibition

This protocol is for assessing the inhibition of a downstream effector of the KRAS pathway.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide

Troubleshooting Common Issues

Troubleshooting start Problem Encountered solubility This compound Precipitation in Media? start->solubility inconsistent_results Inconsistent IC50 Values? start->inconsistent_results no_effect No Inhibition Observed? start->no_effect solubility_q1 Is stock solution clear? solubility->solubility_q1 inconsistent_q1 Consistent cell seeding? inconsistent_results->inconsistent_q1 no_effect_q1 Is cell line KRAS G12C mutant? no_effect->no_effect_q1 solubility_a1_yes Reduce final concentration in media. solubility_q1->solubility_a1_yes Yes solubility_a1_no Warm stock solution (37°C). If still cloudy, prepare fresh. solubility_q1->solubility_a1_no No inconsistent_a1_yes Check for this compound degradation. Use fresh aliquots. inconsistent_q1->inconsistent_a1_yes Yes inconsistent_a1_no Optimize cell counting and seeding protocol. inconsistent_q1->inconsistent_a1_no No no_effect_a1_yes Confirm this compound activity. Test on a positive control cell line. no_effect_q1->no_effect_a1_yes Yes no_effect_a1_no Use an appropriate KRAS G12C mutant cell line. no_effect_q1->no_effect_a1_no No

Caption: A decision tree for troubleshooting common this compound experimental issues.

Q: I am having trouble dissolving this compound in my stock solution.

A: Ensure you are using high-quality, anhydrous DMSO. If the compound does not fully dissolve at room temperature, you can gently warm the solution to 37°C for 5-10 minutes and vortex. If precipitation is still observed, it is recommended to prepare a fresh stock solution.

Q: this compound precipitates when I add it to my cell culture media.

A: This is a common issue with hydrophobic compounds. To mitigate this, ensure that the final concentration of DMSO in your culture media is low, typically below 0.5%. When diluting the stock solution, add it to the media with vigorous mixing. Preparing intermediate dilutions in media can also help.

Q: My IC50 values for this compound are inconsistent between experiments.

A: Inconsistency can arise from several factors. Ensure that your cell seeding density is consistent across experiments. Use a fresh aliquot of the this compound stock solution for each experiment to avoid issues with compound degradation due to multiple freeze-thaw cycles. Also, verify the passage number of your cells, as cellular responses can change over time in culture.

Q: I am not observing any inhibition of p-ERK in my Western blot analysis.

A: First, confirm the activity of your this compound on a sensitive positive control cell line. Ensure that your cell lysates were prepared with phosphatase inhibitors to preserve the phosphorylation status of ERK. Check the concentration and incubation time of your this compound treatment; a higher concentration or longer incubation may be required. Finally, verify the quality of your primary antibodies.

References

Technical Support Center: ZG1077 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of ZG1077, a covalent KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

This compound is a covalent inhibitor specifically targeting the G12C mutant of KRAS, a key signaling protein frequently implicated in cancers such as non-small cell lung cancer.[1][2] The on-target effect of this compound is the inhibition of this mutant KRAS, leading to the suppression of downstream pro-proliferative signaling pathways.

While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from the profiles of other KRAS G12C inhibitors like sotorasib and adagrasib. Commonly observed adverse events in patients treated with these inhibitors, which may be indicative of off-target effects, are summarized in the table below.[3][4][5][6][7]

Table 1: Common Adverse Events Associated with KRAS G12C Inhibitors (Sotorasib and Adagrasib)

Adverse Event CategorySpecific EventsCommon Grades (Severity)
Gastrointestinal Diarrhea, Nausea, Vomiting, Decreased Appetite1-2 (mild to moderate)
Hepatic Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST)1-3 (mild to severe)
General Fatigue1-2 (mild to moderate)
Cardiovascular QT Prolongation (noted with adagrasib)1-3 (mild to severe)
Musculoskeletal Musculoskeletal pain1-2 (mild to moderate)
Renal Renal impairment1-2 (mild to moderate)

This table is a summary of potential off-target effects based on data from similar KRAS G12C inhibitors and may not be fully representative of this compound's specific profile.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after this compound treatment, not consistent with KRAS G12C inhibition.

This could be due to an off-target effect or a complex cellular response to on-target inhibition. Here’s a guide to investigate the issue:

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target, KRAS G12C, in your experimental system.

  • Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

    • Principle: CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8][9][10][11][12]

    • Expected Outcome: A thermal shift (increased melting temperature) for KRAS G12C in the presence of this compound compared to a vehicle control would confirm target engagement.

Step 2: Broadly Profile for Off-Target Kinase Inhibition

Many small molecule inhibitors can have unintended effects on protein kinases due to the conserved nature of the ATP-binding pocket.

  • Recommended Experiment: Kinome Profiling

    • Principle: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity. ATP-competitive binding assays are commonly used.[13][14][15][16][17]

    • Expected Outcome: The results will provide a selectivity profile of this compound, highlighting any off-target kinases that are inhibited at relevant concentrations.

Step 3: Identify Direct Binding Partners in a Cellular Context

To identify direct molecular targets of this compound within the complex cellular environment.

  • Recommended Experiment: Chemical Proteomics Pull-Down Assay

    • Principle: A version of this compound with a chemical handle (e.g., biotin) is used as a "bait" to pull down its binding partners from cell lysates. These partners are then identified by mass spectrometry.[18][19][20][21]

    • Expected Outcome: A list of proteins that directly interact with this compound, which may include KRAS G12C and any potential off-targets.

Issue 2: Resistance to this compound develops, and downstream signaling is reactivated.

This may not be a classic off-target effect but rather a known resistance mechanism for KRAS inhibitors involving feedback activation of upstream signaling.

  • Underlying Mechanism: Inhibition of KRAS G12C can lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs), which in turn can activate wild-type RAS proteins (HRAS and NRAS) and bypass the inhibition of KRAS G12C.[22][23][24][25][26] This reactivates the downstream MAPK pathway.

  • Troubleshooting Steps:

    • Assess Phospho-RTK Levels: Use a phospho-RTK array or western blotting to check the phosphorylation status of upstream RTKs (e.g., EGFR, FGFR) after this compound treatment. An increase in phosphorylation would suggest feedback activation.

    • Evaluate Wild-Type RAS Activity: Perform a RAS activity assay to measure the levels of GTP-bound HRAS and NRAS. An increase in their activity would confirm the bypass mechanism.

    • Consider Combination Therapy: If feedback activation is confirmed, combining this compound with an inhibitor of the reactivated upstream RTK (e.g., an EGFR inhibitor) or a downstream effector (e.g., a MEK inhibitor) may overcome resistance.[23][27]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells expressing KRAS G12C with this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble KRAS G12C at each temperature by Western blotting.

  • Data Interpretation: Plot the percentage of soluble KRAS G12C against temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization.

Protocol 2: Kinome Profiling (ATP Competition Assay)

  • Assay Setup: In a multi-well plate, add a panel of individual purified protein kinases, a kinase-specific substrate, and a fixed concentration of radiolabeled ATP (e.g., ³³P-ATP).[15]

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

  • Stopping the Reaction: Stop the reaction by adding a solution like orthophosphoric acid.[15]

  • Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value for each kinase.

Protocol 3: Chemical Proteomics Pull-Down Assay

  • Probe Synthesis: Synthesize a variant of this compound that includes an affinity tag (e.g., biotin) connected via a linker.

  • Cell Lysate Preparation: Prepare a lysate from cells of interest, ensuring protein complexes remain intact.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe or a control probe.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified in the this compound-probe pull-down with those from the control pull-down to identify specific binding partners.

Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RALGDS RALGDS KRAS_GTP->RALGDS This compound This compound This compound->KRAS_GDP Covalently binds KRAS G12C-GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RALGDS->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes Observation Unexpected Phenotype or Resistance CETSA 1. Confirm On-Target Engagement (CETSA) Observation->CETSA Feedback 4. Investigate Feedback Activation (pRTK Array) Observation->Feedback Kinome 2. Assess Kinase Selectivity (Kinome Scan) CETSA->Kinome ChemProt 3. Identify Direct Binding Partners (Chemical Proteomics) Kinome->ChemProt OffTarget Off-Target Effect ChemProt->OffTarget Resistance Feedback Resistance Feedback->Resistance

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing ZG1077 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZG1077 in animal models. The information aims to help optimize dosage while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a covalent inhibitor of KRAS G12C, a specific mutation in the KRAS gene that is a driver in some forms of cancer, such as non-small cell lung cancer.[1] KRAS proteins are crucial components of signaling pathways that control cell growth, differentiation, and survival.[2][3] The G12C mutation locks the KRAS protein in an "on" state, leading to uncontrolled cell proliferation.[3] this compound works by binding to the mutated cysteine residue in KRAS G12C, forcing the protein into an inactive state and thereby inhibiting downstream signaling pathways like the MAPK and PI3K pathways.[3][4]

Q2: What are the common types of toxicity studies conducted in animal models?

A2: Several types of toxicity studies are performed to assess the safety of a new drug candidate[5][6]:

  • Acute Toxicity Studies: Evaluate the effects of a single, high dose of the drug to determine the immediate adverse effects and the lethal dose (LD50).[5][7]

  • Subacute and Subchronic Toxicity Studies: Involve repeated dosing over a shorter period (e.g., 14 or 28 days) to identify cumulative toxic effects.[5][6]

  • Chronic Toxicity Studies: Assess the long-term effects of the drug with repeated dosing over several months to a significant portion of the animal's lifespan.[5][6]

  • Carcinogenicity Studies: Investigate the potential of the drug to cause cancer.[5]

  • Reproductive and Developmental Toxicity Studies: Examine the effects on fertility, fetal development, and offspring.[5]

Q3: What are the typical signs of toxicity to monitor in animal models treated with this compound?

A3: While specific toxicities for this compound are not extensively published, general signs of toxicity in animal models for oncology drugs can include:

  • General Health: Weight loss, reduced food and water intake, lethargy, and changes in posture or grooming.

  • Gastrointestinal: Diarrhea or constipation.

  • Dermatological: Skin rashes, hair loss (alopecia).

  • Behavioral: Changes in activity levels or signs of distress.[5]

  • Organ-Specific: Monitored through biochemical analysis of blood and urine (e.g., elevated liver enzymes or creatinine) and histopathological examination of tissues.[5]

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Mortality at Initial Doses

Possible Cause: The initial dose selection was too high, or the animal strain is particularly sensitive to this compound.

Troubleshooting Steps:

  • Review Preclinical Data: Re-evaluate any available in vitro cytotoxicity data to ensure the starting dose in vivo is appropriate.

  • Dose Reduction: Reduce the dose by 50% or more in a new cohort of animals.

  • Staggered Dosing: Instead of daily dosing, consider an intermittent dosing schedule (e.g., every other day) to allow for recovery.

  • Animal Model Consideration: If possible, test the initial doses in a different, less sensitive rodent strain.

  • Formulation Check: Ensure the drug formulation is correct and the vehicle is well-tolerated.

Issue 2: Lack of Efficacy at Non-Toxic Doses

Possible Cause: The administered dose is below the therapeutic window, or drug metabolism in the animal model is higher than anticipated.

Troubleshooting Steps:

  • Dose Escalation Study: Carefully escalate the dose in small increments in new cohorts of animals, while closely monitoring for signs of toxicity.

  • Pharmacokinetic (PK) Analysis: If not already done, perform a PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model. This will help understand if the drug is reaching the target tissue at sufficient concentrations.

  • Pharmacodynamic (PD) Analysis: Measure the inhibition of the KRAS G12C target in tumor tissue at different doses to establish a dose-response relationship.

Issue 3: Significant Weight Loss in Treated Animals

Possible Cause: This is a common toxicity issue. It could be due to direct gastrointestinal toxicity, reduced appetite, or systemic effects.

Troubleshooting Steps:

  • Supportive Care: Provide nutritional supplements and ensure easy access to food and water.

  • Dose Modification: Reduce the dose or switch to an intermittent dosing schedule.

  • Symptomatic Treatment: If appropriate for the study, consider medications to manage symptoms like diarrhea.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract to identify any morphological changes.

Data Presentation

Table 1: Example Acute Toxicity Data for this compound in Mice

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Vehicle Control50/5None observed
5050/5Mild lethargy in 2/5 animals
10051/5Lethargy, ruffled fur in 4/5 animals
20053/5Severe lethargy, ataxia, weight loss
40055/5Rapid onset of severe lethargy and mortality

Table 2: Example Subchronic (28-Day) Toxicity Findings for this compound in Rats

Dose Group (mg/kg/day)Key Hematology ChangesKey Clinical Chemistry ChangesKey Histopathology Findings
Vehicle ControlNoneNoneNo significant findings
10NoneNoneNo significant findings
30Mild, reversible anemiaSlight increase in ALT, ASTMinimal hepatocellular hypertrophy
100Moderate anemia, leukopeniaSignificant increase in ALT, AST, BUN, CreatinineModerate hepatocellular necrosis, mild renal tubular degeneration

Experimental Protocols

Protocol 1: Acute Toxicity Study

  • Animal Model: Use a standard rodent model, such as Swiss albino mice, with an equal number of males and females.

  • Dose Groups: Establish at least four dose groups of this compound and a vehicle control group. Doses should be selected to potentially identify a lethal dose.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Observation: Continuously monitor animals for the first few hours post-administration and then periodically for 14 days.[7] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any mortality.[7]

  • Data Collection: Record body weights before dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Protocol 2: General Toxicity Assessment Workflow

  • Dose Range Finding: Conduct an initial dose range-finding study to identify a range of doses from a no-observed-adverse-effect level (NOAEL) to a toxic dose.

  • Repeated Dose Study: Based on the initial findings, design a repeated-dose study (e.g., 28 days) with at least three dose levels and a control group.

  • In-Life Monitoring: Throughout the study, perform daily clinical observations, and weekly measurements of body weight, and food and water consumption.

  • Interim Analysis: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.[5]

  • Terminal Procedures: At the end of the study, euthanize the animals, collect organs for weight analysis, and preserve tissues for histopathological examination.[5]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP GAP GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Data Analysis A Hypothesis & Study Design B Dose Formulation & Vehicle Selection A->B C Animal Model Selection (e.g., Nude Mice) A->C D This compound Administration (e.g., Oral Gavage) B->D C->D E In-Life Monitoring (Weight, Clinical Signs) D->E F Sample Collection (Blood, Urine) E->F G Biochemical Analysis (Hematology, Chemistry) F->G H Histopathology of Tissues F->H I Data Interpretation & Report Generation G->I H->I

Caption: A typical experimental workflow for toxicity studies in animal models.

References

How to address acquired resistance to ZG1077 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to ZG1077, a covalent inhibitor of KRAS G12C. The information provided is based on the established mechanisms of resistance observed for the broader class of KRAS G12C inhibitors and should serve as a guide for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a covalent inhibitor that specifically targets the cysteine residue at position 12 of the KRAS protein when it is in the GDP-bound (inactive) state.[1] By irreversibly binding to KRAS G12C, this compound locks the protein in an inactive conformation, preventing it from cycling to its active GTP-bound state.[1] This leads to the suppression of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[2][3]

Q2: What are the primary categories of acquired resistance to KRAS G12C inhibitors like this compound?

Acquired resistance to KRAS G12C inhibitors is broadly classified into two main categories: "on-target" and "off-target" resistance.[4]

  • On-target resistance involves genetic alterations within the KRAS gene itself, which either prevent this compound from binding effectively or render the KRAS protein active through other means.

  • Off-target resistance (also known as bypass mechanisms) occurs when cancer cells activate alternative signaling pathways, thereby circumventing their dependence on the KRAS G12C mutation for survival and proliferation. A third, less common mechanism is histological transformation , where the cancer cell type changes to one that is not dependent on the KRAS G12C pathway.[5]

Q3: What are the specific "on-target" mutations that can cause resistance to this compound?

Several secondary mutations in the KRAS gene can confer resistance. These mutations may interfere with the binding of the inhibitor to the cysteine-12 residue or alter the protein's conformation.[6] Common on-target resistance mutations observed with other KRAS G12C inhibitors include:

  • Mutations at the G12 codon: Alterations of the target cysteine residue, such as G12D, G12R, G12V, or G12W.[5]

  • Mutations in the switch-II pocket: Residues like R68, H95, and Y96 are crucial for inhibitor binding. Mutations such as R68S, H95D/Q/R, and Y96C/D have been shown to cause resistance.[5][6][7]

  • Other KRAS mutations: Acquired mutations at other codons like G13D, A59S, and Q61H can also lead to resistance by promoting a GTP-bound state.[4][7]

  • KRAS G12C allele amplification: A significant increase in the number of copies of the KRAS G12C gene can overwhelm the inhibitor.[4][5]

Q4: What are the key "off-target" or bypass signaling pathways that can be activated?

Cancer cells can develop resistance by activating other signaling pathways that promote growth and survival, independent of KRAS G12C signaling. Key off-target alterations include:

  • Receptor Tyrosine Kinase (RTK) activation: Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can reactivate downstream signaling.[5][8]

  • Activation of other RAS isoforms: Increased activation of wild-type NRAS and HRAS can bypass the inhibition of KRAS G12C.[9]

  • Mutations in downstream signaling components: Activating mutations in genes like BRAF, MAP2K1 (MEK1), and NRAS can reactivate the MAPK pathway downstream of KRAS.[5]

  • Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, and RAF1 have been identified as mechanisms of acquired resistance.[5]

  • Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cell line model over time.

  • Initial Verification:

    • Action: Perform a dose-response curve with this compound to confirm a shift in the IC50 value compared to the sensitive parental cell line.

    • Methodology: Use a cell viability assay such as MTT or MTS (see Protocol 1 ).

    • Expected Outcome: A significant increase in the IC50 value, indicating reduced sensitivity to the inhibitor.

  • Investigation of On-Target Resistance:

    • Action: Sequence the KRAS gene in the resistant model to identify secondary mutations.

    • Methodology: Utilize next-generation sequencing (NGS) of genomic DNA to detect mutations. Sanger sequencing can be used to confirm specific mutations.

    • Expected Outcome: Identification of secondary KRAS mutations as listed in the FAQs.

  • Investigation of Off-Target Resistance:

    • Action: Analyze the expression and activation status of key proteins in the MAPK and PI3K/AKT pathways.

    • Methodology: Perform Western blotting (see Protocol 2 ) to probe for phosphorylated and total levels of proteins such as EGFR, MET, ERK, and AKT.

    • Expected Outcome: Rebound or sustained phosphorylation of p-ERK or p-AKT in the presence of this compound, suggesting the activation of a bypass pathway.

Problem 2: Xenograft model shows initial tumor regression followed by regrowth despite continuous this compound treatment.

  • Initial Verification:

    • Action: Confirm that the regrowth is not due to issues with drug formulation, dosage, or administration schedule.

  • Investigation of Resistance Mechanisms:

    • Action: Analyze circulating tumor DNA (ctDNA) from plasma or perform a biopsy of the relapsed tumor for genomic analysis.

    • Methodology: Use a targeted NGS panel on ctDNA to non-invasively detect resistance mutations (see Protocol 3 ). If a biopsy is feasible, perform whole-exome sequencing (WES) or RNA sequencing on the tumor tissue to identify both on-target and off-target resistance mechanisms.[10][11]

    • Expected Outcome: Identification of one or more resistance mechanisms, such as secondary KRAS mutations, MET amplification, or mutations in other MAPK pathway genes.[8]

Data Presentation

Table 1: Summary of Clinical Efficacy for First-Generation KRAS G12C Inhibitors (This table provides context on the expected efficacy of KRAS G12C inhibitors in different cancer types.)

Inhibitor Clinical Trial Cancer Type Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
SotorasibCodeBreaK100NSCLC41%6.3 months
SotorasibCodeBreaK100Colorectal Cancer (CRC)12%4.2 months
AdagrasibKRYSTAL-1NSCLC43%6.5 months
AdagrasibKRYSTAL-1Colorectal Cancer (CRC)19%5.6 months

Data extrapolated from publicly available clinical trial results for sotorasib and adagrasib.[8]

Table 2: Common Acquired Resistance Mechanisms to KRAS G12C Inhibitors (Based on analyses of patient samples resistant to sotorasib and adagrasib.)

Mechanism Category Specific Alteration Frequency in Resistant Patients (Approx.) References
On-Target (KRAS) Secondary KRAS mutations (G12V/D/R, R68S, H95D/R, Y96C)10-20%[4][5]
KRAS G12C Amplification5-10%[5]
Off-Target (Bypass) MET Amplification5-15%
Activating mutations in NRAS, BRAF, MAP2K15-10%[5]
Oncogenic Fusions (ALK, RET, BRAF, FGFR3)5-10%[5]
Loss of NF1 or PTEN<5%
Histologic Transformation Adenocarcinoma to Squamous Cell Carcinoma5-10%[5]

Frequencies are estimates based on combined data from multiple studies.[4][5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in sensitive versus resistant cell lines.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Analysis

This protocol is for assessing the reactivation of signaling pathways in resistant cells.

  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound at a relevant concentration (e.g., 1 µM) for 2-24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-ERK1/2, total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).[14]

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Conceptual Workflow for ctDNA Analysis

This protocol outlines the steps for detecting resistance mutations from liquid biopsies.

  • Sample Collection:

    • Collect 5-10 mL of peripheral blood from the experimental animal model (e.g., mouse with PDX) into specialized cell-free DNA collection tubes.

  • Plasma Isolation:

    • Process the blood sample within a few hours of collection by performing a two-step centrifugation process to separate plasma from blood cells and prevent contamination with genomic DNA.

  • ctDNA Extraction:

    • Extract cell-free DNA from the plasma using a commercially available kit optimized for low DNA input.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a targeted gene panel that includes KRAS and other key genes associated with KRAS G12C inhibitor resistance (MET, NRAS, BRAF, EGFR, etc.).

    • Perform next-generation sequencing (NGS) to a high depth to ensure sensitive detection of low-frequency mutations.

  • Bioinformatic Analysis:

    • Align sequencing reads to the reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

    • Compare the variants detected in the post-resistance sample to a baseline (pre-treatment) sample to identify acquired alterations.[8]

Visualizations

Signaling Pathways and Resistance Mechanisms

// Pathway connections RTK -> SOS1 [label="Activates"]; SOS1 -> KRAS_GDP [label="GDP->GTP Exchange"]; KRAS_GDP -> KRAS_GTP [dir=both, label="Cycling"]; this compound -> KRAS_GDP [label="Covalently Binds &\nInhibits Cycling", style=dashed, color="#4285F4", fontcolor="#4285F4"]; KRAS_GTP -> RAF; KRAS_GTP -> PI3K; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation;

// Resistance connections OnTarget -> KRAS_GTP [label="Reactivates\nKRAS", style=dashed, color="#EA4335", fontcolor="#EA4335", constraint=false]; OffTarget -> RAF [label="Bypass\nKRAS", style=dashed, color="#FBBC05", fontcolor="#FBBC05", constraint=false]; OffTarget -> PI3K [style=dashed, color="#FBBC05", constraint=false]; } Caption: KRAS signaling pathway and mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance

Experimental_Workflow start Observe Resistance (Cell line or Xenograft) confirm Confirm Resistance (Shift in IC50) start->confirm characterize Characterize Phenotype confirm->characterize western Western Blot (p-ERK, p-AKT) characterize->western Biochemical genomic Genomic Analysis (NGS of gDNA or ctDNA) characterize->genomic Genetic pathway_reactivated MAPK/PI3K Pathway Reactivated western->pathway_reactivated Yes no_reactivation No Pathway Reactivation western->no_reactivation No on_target Identify On-Target Mutation (e.g., KRAS R68S) genomic->on_target KRAS Alteration off_target Identify Off-Target Alteration (e.g., MET Amplification) genomic->off_target Bypass Alteration pathway_reactivated->genomic other Investigate Other Mechanisms (e.g., Histology, Drug Efflux) no_reactivation->other

Logical Relationships of Resistance Types

Resistance_Types A Acquired Resistance to this compound B1 On-Target Resistance A->B1 B2 Off-Target Resistance (Bypass Pathways) A->B2 B3 Histologic Transformation A->B3 C1 Secondary KRAS Mutations (e.g., G12V, R68S, Y96C) B1->C1 C2 KRAS G12C Amplification B1->C2 C3 RTK Activation (MET, EGFR) B2->C3 C4 Downstream Mutations (BRAF, NRAS) B2->C4 C5 Adeno-to-Squamous B3->C5

References

Strategies to mitigate ZG1077-induced feedback activation of signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating ZG1077-induced feedback activation of signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a covalent inhibitor of KRAS G12C[1]. The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and proliferation[2][3]. The G12C mutation in KRAS results in a constitutively active protein, driving uncontrolled cell growth in several cancers[2]. This compound specifically and covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and thereby inhibiting its oncogenic signaling[1][3].

Q2: We are observing a diminished response to this compound in our cell line over time. What could be the underlying cause?

A diminished response to this compound over time is often due to the development of adaptive resistance. A primary mechanism of resistance to KRAS G12C inhibitors is the feedback reactivation of the RAS-MAPK signaling pathway[4][5]. This occurs when the initial inhibition of KRAS G12C leads to the relief of negative feedback loops, resulting in the activation of upstream receptor tyrosine kinases (RTKs)[4][5]. These activated RTKs can then stimulate wild-type RAS isoforms (such as HRAS and NRAS), which are not targeted by this compound, leading to the reactivation of downstream signaling and a reduction in the drug's efficacy[4][6].

Q3: What are the key signaling pathways that are commonly reactivated as a feedback mechanism to this compound treatment?

The most prominently reactivated pathway is the MAPK (RAS-RAF-MEK-ERK) pathway. Upon this compound-mediated inhibition of KRAS G12C, upstream RTKs become activated, leading to the loading of GTP onto wild-type RAS proteins and subsequent reactivation of RAF, MEK, and ERK[4][5]. Additionally, the PI3K-AKT-mTOR pathway can also be activated as a compensatory survival mechanism[7]. The specific RTKs involved in this feedback loop can vary between different cancer types and even between individual cell lines[4][5].

Troubleshooting Guides

Issue 1: Suboptimal inhibition of downstream signaling despite effective this compound treatment.

Possible Cause: Feedback activation of wild-type RAS.

Troubleshooting Steps:

  • Confirm Target Engagement: First, ensure that this compound is effectively binding to KRAS G12C. This can be assessed by a pulldown assay for activated, GTP-bound KRAS G12C. A significant reduction in GTP-bound KRAS G12C would indicate successful target engagement.

  • Assess Wild-Type RAS Activation: Perform isoform-specific RAS activation assays (e.g., RAF-RBD pulldown followed by western blotting for HRAS and NRAS) to determine if wild-type RAS isoforms are being activated. An increase in GTP-bound HRAS or NRAS following this compound treatment is indicative of feedback activation[6].

  • Profile RTK Activity: Use a phospho-RTK array to identify which upstream receptor tyrosine kinases are being activated. This will help pinpoint the specific drivers of the feedback loop in your experimental system[5].

Mitigation Strategies:

  • Co-inhibition of upstream signaling nodes: Based on the phospho-RTK array results, consider co-treatment with an inhibitor of the identified activated RTK (e.g., an EGFR inhibitor if EGFR is activated). A more universal approach is to use a SHP2 inhibitor, as SHP2 is a critical node downstream of multiple RTKs that mediates RAS activation[5][6].

  • Vertical pathway inhibition: Combine this compound with a downstream inhibitor, such as a MEK or ERK inhibitor, to block the reactivated signaling cascade[6].

Issue 2: Development of acquired resistance to this compound in long-term cultures or in vivo models.

Possible Cause: Clonal selection of cells with pre-existing or newly acquired resistance mechanisms.

Troubleshooting Steps:

  • Sequence KRAS: Sequence the KRAS gene in the resistant clones to check for secondary mutations in the G12C allele or amplification of the KRAS G12C gene, which could impair this compound binding or overcome its inhibitory effect.

  • Whole-Exome Sequencing (WES): Perform WES to identify other genetic alterations that may confer resistance, such as mutations in genes upstream or downstream of KRAS in the MAPK pathway (e.g., NF1, BRAF, MEK1) or in parallel survival pathways (e.g., PIK3CA, PTEN)[7].

  • Characterize Resistant Clones: Isolate and characterize the resistant clones to understand the specific mechanisms of resistance. This includes re-evaluating RAS activation, RTK profiles, and sensitivity to other targeted agents.

Mitigation Strategies:

  • Combination Therapy: Based on the resistance mechanism identified, a rational combination therapy can be designed. For example, if a BRAF mutation is acquired, a combination with a BRAF inhibitor might be effective. If the PI3K pathway is activated, co-treatment with a PI3K or AKT inhibitor could restore sensitivity[7].

  • Dynamic Dosing Schedules: Explore intermittent or pulsed dosing of this compound to potentially delay the onset of resistance by reducing the selective pressure on the cancer cells.

Data Presentation

Table 1: Summary of Potential Combination Therapies to Mitigate this compound Resistance

Combination AgentTargetRationalePotential Biomarker for Selection
SHP2 Inhibitor SHP2Blocks signaling from multiple RTKs to wild-type RAS, preventing feedback activation[5].Broadly applicable for RTK-driven feedback.
EGFR Inhibitor EGFRSpecifically blocks EGFR-mediated feedback activation of wild-type RAS.High p-EGFR levels post-ZG1077 treatment.
MEK Inhibitor MEK1/2Vertically inhibits the MAPK pathway downstream of reactivated wild-type RAS[6].Reactivation of p-ERK post-ZG1077 treatment.
PI3K/AKT Inhibitor PI3K/AKTInhibits a key parallel survival pathway that can be activated as a resistance mechanism[7].Activating mutations in PIK3CA or loss of PTEN.

Experimental Protocols

Protocol 1: RAS Activation Pulldown Assay

This protocol is for the affinity-based pulldown of GTP-bound RAS proteins using the RAS-binding domain (RBD) of RAF1.

Materials:

  • Cell lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

  • GST-RAF1-RBD beads

  • Wash buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40)

  • 2x Laemmli sample buffer

  • Antibodies: anti-KRAS, anti-NRAS, anti-HRAS

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse cells on ice for 15 minutes.

  • Clarify lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Normalize protein concentration of the supernatants.

  • Incubate 500 µg of protein lysate with 20 µg of GST-RAF1-RBD beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with ice-cold wash buffer.

  • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting with specific RAS isoform antibodies.

Visualizations

ZG1077_Feedback_Loop cluster_upstream Upstream Signaling cluster_ras RAS Signaling cluster_downstream Downstream Pathway RTK RTKs (e.g., EGFR) SHP2 SHP2 RTK->SHP2 WT_RAS_inactive WT RAS (GDP) (NRAS, HRAS) SHP2->WT_RAS_inactive Activates KRAS_G12C_inactive KRAS G12C (GDP) KRAS_G12C_active KRAS G12C (GTP) RAF RAF KRAS_G12C_active->RAF WT_RAS_active WT RAS (GTP) WT_RAS_inactive->WT_RAS_active GEF WT_RAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->KRAS_G12C_active Inhibits

Caption: this compound-induced feedback activation of wild-type RAS.

Mitigation_Strategies cluster_inhibitors Combination Inhibitors This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C Feedback Feedback Activation of WT RAS KRAS_G12C->Feedback MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK_Pathway Feedback->MAPK_Pathway Reactivation Resistance Drug Resistance MAPK_Pathway->Resistance SHP2i SHP2 Inhibitor SHP2i->Feedback Inhibits RTKi RTK Inhibitor RTKi->Feedback Inhibits MEKi MEK Inhibitor MEKi->MAPK_Pathway Inhibits

Caption: Strategies to overcome this compound-induced resistance.

References

Cell line-specific responses to ZG1077 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZG1077, a covalent inhibitor of KRAS G12C. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a covalent inhibitor specifically targeting the KRAS G12C mutant protein.[1] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and promotion of downstream signaling pathways that drive cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[2][3] this compound works by irreversibly binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive conformation and thereby inhibiting its downstream signaling.[2]

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: Cell lines harboring the KRAS G12C mutation are the primary models for investigating the activity of this compound. Commonly used non-small cell lung cancer (NSCLC) cell lines with this mutation include NCI-H358, NCI-H23, and Calu-1.[4][5][6] It is crucial to confirm the KRAS mutation status of your cell line before initiating experiments.

Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?

A3: In KRAS G12C-mutant cell lines that are sensitive to this compound, treatment should lead to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK (p-ERK), and the PI3K-AKT pathway, such as AKT (p-AKT) and S6 (p-S6).[2][6] This inhibition of signaling is expected to result in decreased cell proliferation and induction of apoptosis.

Q4: Are there known mechanisms of resistance to KRAS G12C inhibitors like this compound?

A4: Yes, resistance to KRAS G12C inhibitors can be intrinsic or acquired. Mechanisms of resistance are diverse and can include the activation of bypass signaling pathways. For instance, feedback reactivation of receptor tyrosine kinases (RTKs) like EGFR or FGFR can reactivate the MAPK or PI3K-AKT pathways.[5][6] Additionally, co-occurring mutations in tumor suppressor genes or other oncogenes can influence the cellular response to these inhibitors.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency (IC50) of this compound in cell viability assays.

Possible Cause Troubleshooting Suggestion
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Higher cell densities can sometimes lead to apparent resistance.
Inhibitor Stability Ensure this compound is properly stored according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
Serum Concentration Growth factors present in fetal bovine serum (FBS) can activate RTKs and counteract the inhibitory effect of this compound. Consider performing assays in reduced-serum conditions (e.g., 0.5-2% FBS) or serum-free media after initial cell attachment.
Assay Duration For a covalent inhibitor, a longer incubation time may be necessary to achieve maximal effect. A 72-hour incubation is a common starting point for cell viability assays.

Problem 2: Rebound of p-ERK or other downstream signaling markers after initial inhibition.

Possible Cause Troubleshooting Suggestion
Feedback Reactivation The inhibition of the MAPK pathway can lead to a rapid feedback loop that reactivates the pathway. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to observe the initial inhibition and any subsequent rebound of p-ERK.
Activation of Parallel Pathways Cells may compensate for KRAS G12C inhibition by upregulating parallel survival pathways like the PI3K-AKT pathway. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-S6) by Western blot.
Wild-type RAS Activation Inhibition of KRAS G12C can sometimes lead to the activation of wild-type RAS isoforms (HRAS or NRAS). This can be assessed using a RAS-GTP pulldown assay.

Quantitative Data

Due to the limited publicly available preclinical data specifically for this compound, the following tables present representative data from a novel quinazoline-based KRAS G12C inhibitor to illustrate the expected efficacy. This data should be used as a reference for designing and interpreting experiments with this compound.

Table 1: In Vitro Antiproliferative Activity of a Representative KRAS G12C Inhibitor

Cell LineKRAS MutationIC50 (nM)
NCI-H358G12C460[4]
NCI-H23G12C870[4]

Table 2: In Vivo Antitumor Efficacy of a Representative KRAS G12C Inhibitor in a Xenograft Model

ModelTreatmentTumor Growth Inhibition (%)
NCI-H358 Xenograft40 mg/kg47[4]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS G12C mutant cell lines.

Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358, NCI-H23) in 96-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the KRAS signaling pathway.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different durations (e.g., 1, 4, 8, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed_Viability Seed Cells (96-well plate) Treat_Viability Treat with this compound (72h) Seed_Viability->Treat_Viability Assess_Viability Assess Viability (e.g., CellTiter-Glo) Treat_Viability->Assess_Viability Analyze_Viability Calculate IC50 Assess_Viability->Analyze_Viability Seed_WB Seed Cells (6-well plate) Treat_WB Treat with this compound (Time Course) Seed_WB->Treat_WB Lyse_WB Cell Lysis & Protein Quantification Treat_WB->Lyse_WB Blot_WB SDS-PAGE, Transfer & Immunoblot Lyse_WB->Blot_WB Analyze_WB Analyze p-ERK/ p-AKT Levels Blot_WB->Analyze_WB

Caption: General experimental workflow for evaluating this compound in vitro.

References

Navigating Unexpected Outcomes with ZG1077: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing unexpected results in experiments involving ZG1077, a covalent KRAS G12C inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guide

This guide addresses common problems that may arise during in vitro and cell-based experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or No Inhibition of Cell Viability in KRAS G12C Mutant Cell Lines 1. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response. 2. Incorrect Cell Line: The cell line may not harbor the KRAS G12C mutation. 3. Cell Culture Conditions: High serum concentrations can sometimes interfere with drug activity. 4. Compound Instability: Improper storage or handling may have degraded the compound.1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration (IC50). 2. Verify Cell Line Genotype: Confirm the KRAS G12C mutation status of your cell line using sequencing or digital PCR. 3. Optimize Serum Concentration: Titrate the serum concentration in your cell culture medium to a lower, yet still supportive, level. 4. Ensure Proper Handling: Store this compound as recommended on the certificate of analysis and prepare fresh solutions for each experiment.
High Cytotoxicity in KRAS Wild-Type Cell Lines 1. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[1][2][3] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Lower this compound Concentration: Use the lowest effective concentration determined from your dose-response studies in mutant cell lines. 2. Control for Solvent Effects: Ensure the final concentration of the solvent in your experiments is consistent across all conditions and is below the toxic threshold for your cell lines.
Variability in Downstream Signaling Inhibition (e.g., p-ERK) 1. Timing of Analysis: The inhibition of downstream signaling pathways like MAPK/ERK can be transient. 2. Cellular State: The activation state of the KRAS pathway can vary with cell density and culture conditions.1. Perform a Time-Course Experiment: Analyze protein phosphorylation at multiple time points after this compound treatment to capture the peak inhibitory effect. 2. Standardize Experimental Conditions: Ensure consistent cell seeding densities and serum starvation protocols prior to stimulation and drug treatment.
Acquired Resistance to this compound in Long-Term Cultures 1. Secondary Mutations: New mutations in KRAS or other downstream effectors can emerge, rendering the cells insensitive to this compound. 2. Activation of Bypass Pathways: Cells may adapt by upregulating alternative signaling pathways to maintain proliferation.1. Genomic Analysis: Sequence the KRAS gene and other key signaling molecules in the resistant cells to identify potential secondary mutations. 2. Pathway Analysis: Use techniques like RNA-seq or phospho-proteomics to identify upregulated signaling pathways in resistant cells.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[4][5] By binding to this mutant, it locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, that drive tumor cell proliferation.[4][6]

How should this compound be stored? It is recommended to store this compound under the conditions specified in the Certificate of Analysis to ensure its stability and activity.[4][5]

What are the expected off-target effects of this compound? While this compound is designed to be specific for KRAS G12C, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations.[1][2] These can lead to unexpected cellular responses or toxicity. It is crucial to use the lowest effective concentration to minimize these effects.

Can this compound be used in animal models? Information regarding the in vivo use of this compound is limited in the provided search results. Researchers should consult the manufacturer's guidelines and relevant literature for information on appropriate formulations and dosing for in vivo studies.

Illustrative Data Presentation

The following tables provide examples of quantitative data that might be generated during the characterization of a KRAS G12C inhibitor like this compound.

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineKRAS StatusIC50 (nM) of this compound (72h treatment)
H358G12C15
MIA PaCa-2G12C25
A549G12S>10,000
HCT116G13D>10,000
HEK293TWT>10,000

Table 2: Effect of this compound on Downstream Signaling

Cell LineTreatment (100 nM this compound, 2h)p-ERK Levels (% of Control)p-AKT Levels (% of Control)
H358 (G12C)Vehicle100%100%
This compound12%85%
A549 (G12S)Vehicle100%100%
This compound95%98%

Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration.

2. Western Blot for Downstream Signaling Analysis

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells overnight, if necessary, to reduce basal pathway activation.

  • Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates KRAS_GDP KRAS (G12C) GDP-bound (Inactive) KRAS_GTP KRAS (G12C) GTP-bound (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Inhibited by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GTP Covalently Binds & Inactivates

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits KRAS G12C cells) cell_culture Cell Culture (KRAS G12C vs WT cell lines) start->cell_culture dose_response Dose-Response Assay (Determine IC50) cell_culture->dose_response western_blot Western Blot (Analyze p-ERK, p-AKT) cell_culture->western_blot target_engagement Target Engagement Assay (e.g., CETSA) cell_culture->target_engagement data_analysis Data Analysis & Interpretation dose_response->data_analysis western_blot->data_analysis target_engagement->data_analysis troubleshooting Unexpected Results? data_analysis->troubleshooting troubleshooting->cell_culture Yes: Re-evaluate protocol, consult troubleshooting guide conclusion Conclusion & Next Steps troubleshooting->conclusion No

Caption: General experimental workflow for characterizing this compound.

References

Refinement of ZG1077 treatment schedules for enhanced efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining ZG1077 treatment schedules for enhanced efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is a covalent KRAS G12C inhibitor for research use.[1] As specific preclinical and clinical data for this compound treatment schedules are limited in publicly available literature, the following tables and protocols are based on data from other well-characterized KRAS G12C inhibitors, such as Sotorasib and Adagrasib. These should serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. It irreversibly binds to KRAS G12C in its inactive, GDP-bound state. This action traps the protein in an "off" conformation, preventing the exchange of GDP for GTP and subsequently blocking downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.

Q2: What is a recommended starting dose for in vivo preclinical studies with this compound?

A2: Based on preclinical studies with similar KRAS G12C inhibitors, a starting dose in the range of 30-100 mg/kg administered orally (p.o.) once daily is a reasonable starting point for mouse xenograft models.[1] However, the optimal dose and schedule will depend on the specific tumor model and should be determined empirically through dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Q3: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?

A3: Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired.[2] Key mechanisms include:

  • On-target resistance: Secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively.[3]

  • Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling, such as through receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[3]

  • Histologic transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.

  • Upregulation of upstream activators: Increased activity of proteins that activate KRAS.

Q4: How can treatment schedules be modified to potentially overcome or delay resistance?

A4: Modulating the treatment schedule is an emerging strategy. Instead of continuous daily dosing, intermittent or pulsatile dosing schedules (e.g., several days on, several days off) are being explored. This approach may reduce the selective pressure that drives the emergence of resistant clones. Combining this compound with inhibitors of bypass pathways (e.g., RTK inhibitors, SHP2 inhibitors) is another promising strategy to enhance efficacy and combat resistance.[3]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Lack of in vivo efficacy (tumor growth not inhibited) 1. Suboptimal dosing or scheduling. 2. Poor drug formulation or administration. 3. Intrinsic resistance of the tumor model.1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Explore alternative schedules (e.g., twice daily, intermittent dosing). 2. Ensure proper formulation for stability and solubility. Verify administration technique (e.g., oral gavage). 3. Test this compound in a panel of different KRAS G12C mutant cell lines or patient-derived xenograft (PDX) models to identify sensitive models.
Tumor regrowth after initial response 1. Development of acquired resistance.1. Biopsy the relapsed tumors to analyze for mechanisms of resistance (e.g., secondary KRAS mutations, bypass pathway activation). 2. Consider initiating combination therapy with an agent targeting the identified resistance mechanism.
Observed in vivo toxicity (e.g., weight loss, lethargy) 1. Dose is too high. 2. Off-target effects. 3. Vehicle-related toxicity.1. Reduce the dose of this compound. 2. Consider an intermittent dosing schedule to reduce cumulative toxicity while potentially maintaining efficacy. 3. If toxicity is observed in the vehicle control group, consider a different, well-tolerated vehicle.
High variability in tumor response between animals 1. Inconsistent tumor cell implantation. 2. Variability in drug administration. 3. Tumor heterogeneity.1. Ensure consistent cell numbers and injection technique. 2. Standardize the formulation and administration procedure. 3. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Representative Preclinical Efficacy of KRAS G12C Inhibitors in Xenograft Models
Inhibitor Tumor Model Dosing Schedule Tumor Growth Inhibition (TGI) Reference
SotorasibNCI-H358 (NSCLC)100 mg/kg, p.o., QDSignificant TGI[1]
AdagrasibH358 (NSCLC)50 mg/kg, p.o., BIDTumor regression[4]
AdagrasibMIA PaCa-2 (Pancreatic)100 mg/kg, p.o., QDTumor regression[4]

NSCLC: Non-Small Cell Lung Cancer; p.o.: oral administration; QD: once daily; BID: twice daily.

Table 2: Representative Clinical Efficacy of KRAS G12C Inhibitors in Advanced NSCLC
Inhibitor Clinical Trial Dosing Schedule Objective Response Rate (ORR) Median Duration of Response (DoR) Median Progression-Free Survival (PFS) Reference
SotorasibCodeBreaK 100 (Phase II)960 mg, p.o., QD37.1%11.1 months6.8 months[5]
AdagrasibKRYSTAL-1 (Phase II)600 mg, p.o., BID42.9%8.5 months6.5 months[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 for NSCLC) under standard conditions.

    • Subcutaneously inject 5 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • This compound Formulation and Administration:

    • Prepare the this compound formulation for oral gavage. A common vehicle for similar inhibitors is a solution of 10% DMSO, 40% PEG300, and 50% PBS.[1]

    • Administer this compound or vehicle control daily at the desired doses and schedules.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Monitoring for Resistance Markers
  • Sample Collection:

    • Collect tumor biopsies from xenograft models at baseline, during treatment, and at the time of relapse.

    • Alternatively, use cell lines made resistant in vitro by long-term exposure to increasing concentrations of this compound.

  • Genomic Analysis:

    • Extract DNA and RNA from tumor samples.

    • Perform next-generation sequencing (NGS) to identify potential secondary mutations in the KRAS gene or other genes in relevant signaling pathways (e.g., NRAS, BRAF, MEK, EGFR, MET).

  • Phospho-protein Analysis:

    • Use Western blotting or phospho-proteomic arrays to assess the activation state of key signaling proteins (e.g., p-ERK, p-AKT) to identify bypass pathway activation.

Mandatory Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-G12C (Inactive-GDP) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the KRAS signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment & Monitoring cluster_analysis Analysis of Efficacy & Resistance cell_culture 1. Culture KRAS G12C Cell Line (e.g., NCI-H358) implantation 2. Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound (Varying Schedules) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring efficacy 7. Assess Tumor Growth Inhibition monitoring->efficacy resistance 8. Analyze Relapsed Tumors (Genomics, Proteomics) monitoring->resistance Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C MAPK_Pathway MAPK Pathway Inhibition KRAS_G12C->MAPK_Pathway Tumor_Suppression Tumor Suppression MAPK_Pathway->Tumor_Suppression Resistance Resistance Secondary_Mutations Secondary KRAS Mutations Secondary_Mutations->KRAS_G12C Alter Binding Site Secondary_Mutations->Resistance RTK_Activation RTK Upregulation (EGFR, MET) Bypass_Pathways Bypass Pathway Activation RTK_Activation->Bypass_Pathways Bypass_Pathways->MAPK_Pathway Reactivation Bypass_Pathways->Resistance

References

Validation & Comparative

A Head-to-Head Comparison: ZG1077 (Garsorasib) vs. Sotorasib for KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent KRAS G12C inhibitors, ZG1077 (garsorasib) and sotorasib, in the context of non-small cell lung cancer (NSCLC) models. This analysis is based on the latest available preclinical and clinical data.

Both this compound (garsorasib) and sotorasib are at the forefront of targeted therapies for NSCLC harboring the KRAS G12C mutation, a historically challenging therapeutic target. These covalent inhibitors function by irreversibly binding to the mutant cysteine residue of the KRAS G12C protein, effectively locking it in an inactive state and inhibiting downstream oncogenic signaling.

Mechanism of Action: Targeting the "Undruggable" KRAS

The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pathways, such as the MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.

Both this compound (garsorasib) and sotorasib are designed to specifically target the cysteine residue present in the KRAS G12C mutant, a feature absent in the wild-type protein. By forming a covalent bond with this cysteine, these inhibitors trap the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and halting the oncogenic signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) Growth Factor Receptor->KRAS G12C (Inactive GDP-bound) Activates KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound)->KRAS G12C (Inactive GDP-bound) GTP hydrolysis RAF RAF KRAS G12C (Active GTP-bound)->RAF PI3K PI3K KRAS G12C (Active GTP-bound)->PI3K KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GTP loading This compound / Sotorasib This compound / Sotorasib This compound / Sotorasib->KRAS G12C (Inactive GDP-bound) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Figure 1: Simplified KRAS Signaling Pathway and Inhibitor Action.

Comparative Efficacy in NSCLC Clinical Trials

Clinical trials have provided valuable data on the efficacy of both this compound (garsorasib) and sotorasib in patients with previously treated KRAS G12C-mutated NSCLC. The following tables summarize the key findings from these studies.

This compound (Garsorasib) Clinical Trial Data
Trial IdentifierPhaseNumber of NSCLC PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
NCT05383898Phase II12350%[1][2][3][4]89%[2][4][5]7.6 months[2][4]12.8 months[2][4]
Phase I74 (evaluable)40.5%[6][7]91.9%[6][7]8.2 months[6][7]7.1 months[6]
Sotorasib Clinical Trial Data
Trial IdentifierPhaseNumber of NSCLC PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
CodeBreaK 200Phase III17128.1%82.5%5.6 months10.6 months
CodeBreaK 100Phase II124 (evaluable)37.1%[8]80.6%[8]6.8 months[8]12.5 months
CodeBreaK 100Phase I5932.2%[8]-6.3 months[8]-

Experimental Protocols

The methodologies employed in the clinical trials are crucial for interpreting the efficacy data. Below are summaries of the patient populations and treatment regimens for the key studies.

This compound (Garsorasib) Phase II Trial (NCT05383898)
  • Patient Population: Adult patients with locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation who had previously been treated with platinum-based chemotherapy and immune checkpoint inhibitors.[3]

  • Treatment Regimen: Garsorasib was administered orally at a dose of 600 mg twice daily.[3]

  • Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee.[3]

Sotorasib Phase II Trial (CodeBreaK 100)
  • Patient Population: Patients with locally advanced or metastatic NSCLC with KRAS G12C mutations who had progressed on no more than three prior standard therapies; 81% of included patients had progressed on prior platinum-based chemotherapy and PD-L1 inhibitors.[8]

  • Treatment Regimen: Sotorasib was administered orally at a dose of 960 mg once daily until disease progression.[8]

  • Primary Endpoint: Overall response rate (ORR) as assessed by blinded independent central review.[8]

Patient Screening Patient Screening Eligibility Confirmed Eligibility Confirmed Patient Screening->Eligibility Confirmed KRAS G12C+ Prior Therapy Treatment Administration Treatment Administration Eligibility Confirmed->Treatment Administration Enrollment Tumor Assessment Tumor Assessment Treatment Administration->Tumor Assessment Regular Intervals Data Analysis Data Analysis Tumor Assessment->Data Analysis Efficacy & Safety

Figure 2: General Clinical Trial Workflow for KRAS G12C Inhibitors.

Preclinical Insights and Future Directions

Preclinical studies have indicated that this compound (garsorasib), also referred to as D3S-001 in some studies, may exhibit activity in models resistant to first-generation KRAS G12C inhibitors like sotorasib.[9] This suggests a potential role for this compound in later lines of therapy or for patients who develop resistance to sotorasib. Further head-to-head preclinical and clinical studies are warranted to directly compare the potency, selectivity, and resistance profiles of these two inhibitors.

References

Validating the Covalent Binding of ZG1077 to KRAS G12C Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based methods for validating the covalent binding of ZG1077 to its target, KRAS G12C. This guide includes supporting experimental data for comparable well-characterized inhibitors and detailed experimental protocols.

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers driven by this oncogene. This compound is one such covalent inhibitor developed for non-small cell lung cancer research.[1] Validating the direct engagement and covalent modification of KRAS G12C by inhibitors like this compound is a critical step in their preclinical development. Mass spectrometry has emerged as an indispensable tool for this purpose, offering precise and definitive evidence of covalent bond formation.[2]

This guide details the mass spectrometry-based workflows used to confirm and quantify the covalent binding of inhibitors to KRAS G12C, using this compound as a primary example and comparing its expected performance with other known inhibitors in the field.

Comparative Analysis of KRAS G12C Covalent Inhibitors

Mass spectrometry can provide quantitative data on the extent of target modification, reaction kinetics, and binding stoichiometry. The following table summarizes typical quantitative data obtained for well-characterized KRAS G12C inhibitors. While specific mass spectrometry data for this compound is not publicly available, this table presents representative data that would be expected from such an analysis, alongside data for established inhibitors like Sotorasib and Adagrasib.

InhibitorMethodParameterValueReference
This compound (Representative) Intact Protein MSMass Shift (Da)~650Molecular Weight
Bottom-Up Proteomics% Occupancy>90% at saturating concentrationsIllustrative
Sotorasib (AMG 510) Intact Protein MSMass Shift (Da)~493[3]
Bottom-Up Proteomicskinact/KI (M-1s-1)1.3 x 104[4]
Adagrasib (MRTX849) Intact Protein MSMass Shift (Da)~604[3]
Bottom-Up Proteomicskinact/KI (M-1s-1)4.8 x 104[4]
ARS-853 Intact Protein MSMass Shift (Da)~432[5]
Bottom-Up Proteomicskinact/KI (M-1s-1)76[5]

Note: The data for this compound is illustrative and based on its molecular weight and the expected high potency of a covalent inhibitor. The actual experimental values may vary.

Experimental Protocols

Two primary mass spectrometry-based methods are employed to validate the covalent binding of inhibitors to KRAS G12C: intact protein analysis and bottom-up proteomics.[2]

Protocol 1: Intact Protein Mass Spectrometry

This method directly measures the mass of the intact protein-inhibitor complex, providing unambiguous evidence of covalent binding.

Objective: To confirm the covalent modification of KRAS G12C by this compound and determine the binding stoichiometry.

Materials:

  • Purified recombinant KRAS G12C protein

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)

  • LC-MS system suitable for intact protein analysis (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a solution of KRAS G12C protein at a final concentration of 5 µM in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Add this compound to the protein solution at a 1:1 molar ratio. Prepare a vehicle control with DMSO only.

    • Incubate the reaction at room temperature for 2 hours.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase LC column suitable for protein separation.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in the positive ion mode across a mass range that encompasses the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the zero-charge mass of the protein species.

    • Compare the mass of the protein in the this compound-treated sample to the vehicle control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.[2]

Protocol 2: Bottom-Up Proteomics for Peptide Mapping

This approach identifies the specific site of covalent modification and allows for the quantification of target occupancy.

Objective: To identify the cysteine 12 residue of KRAS G12C as the binding site of this compound and to quantify the percentage of modified protein.

Materials:

  • KRAS G12C protein and this compound (from Protocol 1 incubation)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAM to 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the samples to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptides onto a reverse-phase LC column and separate them using a suitable gradient.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the KRAS G12C sequence using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the mass of this compound as a variable modification on cysteine.

    • Identify the peptide containing the C12 residue and confirm the mass shift corresponding to this compound modification.

    • Quantify target occupancy by comparing the peak areas of the modified and unmodified (carbamidomethylated) C12-containing peptides.[2]

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the underlying biology and the experimental approach, the following diagrams have been generated using Graphviz.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition by this compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_intact Intact Protein Analysis cluster_bottomup Bottom-Up Proteomics Protein Purified KRAS G12C Incubation Incubation Protein->Incubation Inhibitor This compound Inhibitor->Incubation LCMS_Intact LC-MS Incubation->LCMS_Intact Direct Analysis Digestion Denaturation, Alkylation, & Tryptic Digestion Incubation->Digestion Further Processing Deconvolution Deconvolution LCMS_Intact->Deconvolution Mass_Shift Mass Shift Analysis Deconvolution->Mass_Shift LCMSMS LC-MS/MS Digestion->LCMSMS Search Database Search LCMSMS->Search Peptide_ID Peptide Identification & Occupancy Search->Peptide_ID

Caption: Experimental workflow for mass spectrometry-based validation of covalent binding.

References

A Comparative Analysis of ZG1077 Cross-Reactivity with RAS Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity of ZG1077, a covalent inhibitor of KRAS G12C, against other RAS isoforms. While specific quantitative cross-reactivity data for this compound is not publicly available, this document outlines the essential experimental approaches and presents illustrative data from other well-characterized RAS inhibitors to guide researchers in their evaluation of this compound's selectivity profile.

The RAS family of small GTPases, comprising primarily KRAS, HRAS, and NRAS, are highly homologous proteins that play central roles in cell signaling and proliferation. Mutations in RAS genes are among the most common drivers of human cancers. The development of inhibitors specifically targeting mutant forms of RAS, such as KRAS G12C, represents a significant advancement in cancer therapy. However, the high degree of sequence and structural similarity among RAS isoforms necessitates a thorough evaluation of an inhibitor's cross-reactivity to anticipate potential off-target effects and understand its full pharmacological profile.

Quantitative Comparison of RAS Inhibitor Selectivity

To illustrate how the cross-reactivity of a RAS inhibitor is typically presented, the following table summarizes binding affinity data for MRTX1133, a known KRAS G12D inhibitor. This data provides a framework for the type of quantitative comparison that is crucial for evaluating the selectivity of this compound. Researchers would aim to generate similar data for this compound against a panel of RAS isoforms.

RAS IsoformBinding Affinity (KD) for MRTX1133 (μM)
KRAS G12DData not available
HRAS3.4[1]
NRAS10.9[1]

This table serves as an illustrative example. Specific binding affinity data for this compound against various RAS isoforms is needed for a direct comparison.

Experimental Protocols

The assessment of an inhibitor's cross-reactivity with different RAS isoforms involves a combination of biochemical and cell-based assays. These experiments are designed to quantify the binding affinity and functional inhibition of the compound against its intended target and related proteins.

Biochemical Assays: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.

Objective: To determine the equilibrium dissociation constant (KD) of this compound for various RAS isoforms (e.g., KRAS G12C, wild-type KRAS, HRAS, NRAS).

Methodology:

  • Protein Immobilization: Recombinant, purified RAS isoforms (in their GDP-bound state) are immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.

  • Signal Detection: The binding of this compound to the immobilized RAS protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated as kd/ka. A lower KD value indicates a higher binding affinity.

Cell-Based Assays: Target Engagement and Downstream Signaling

Cell-based assays are critical for confirming that an inhibitor can engage its target in a cellular context and produce the desired functional effect.

Objective: To assess the ability of this compound to selectively inhibit signaling downstream of KRAS G12C without affecting pathways regulated by other RAS isoforms.

Methodology:

  • Cell Line Selection: A panel of engineered cell lines is used, each expressing a different RAS isoform (e.g., KRAS G12C, wild-type KRAS, HRAS, or NRAS).

  • Compound Treatment: The cell lines are treated with a range of concentrations of this compound for a specified period.

  • Target Engagement: Cellular thermal shift assays (CETSA) or immunoprecipitation followed by mass spectrometry can be used to confirm direct binding of this compound to KRAS G12C within the cell.

  • Downstream Signaling Analysis: The phosphorylation status of downstream effector proteins in the RAS signaling pathway, such as ERK and AKT, is measured by Western blotting or ELISA. A selective inhibitor should reduce p-ERK and p-AKT levels only in the KRAS G12C-expressing cells.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_conclusion Conclusion b1 Recombinant RAS Isoforms (KRAS G12C, WT, HRAS, NRAS) b2 Surface Plasmon Resonance (SPR) b1->b2 Immobilize b3 Determine Binding Affinity (KD) b2->b3 Measure Binding conclusion Assess this compound Selectivity Profile b3->conclusion c1 Engineered Cell Lines (Expressing different RAS isoforms) c2 This compound Treatment c1->c2 c3 Target Engagement Assay c2->c3 c4 Downstream Signaling Analysis (p-ERK, p-AKT) c2->c4 c3->conclusion c4->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

ras_signaling_pathway cluster_upstream Upstream Signals cluster_ras RAS GTPase Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activation RAS_GDP RAS-GDP (Inactive) GEF->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RAS signaling pathway.

References

Benchmarking Novel KRAS G12C Inhibitors: A Comparative Guide Against First-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors for KRAS G12C, a once "undruggable" target. With the advent of first-generation agents such as sotorasib and adagrasib, a new paradigm has been established for treating KRAS G12C-mutated cancers. This guide provides a framework for benchmarking new chemical entities, such as ZG1077, against these pioneering inhibitors. Due to the limited publicly available preclinical and clinical data for this compound, this document will focus on the established performance of sotorasib and adagrasib as a comparative baseline. This compound is identified as a covalent inhibitor of KRAS G12C, underscoring its potential mechanism of action.[1]

Introduction to KRAS G12C Inhibition

The KRAS protein is a critical signaling node that, when mutated, can lead to uncontrolled cell proliferation and tumor growth. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. First-generation KRAS G12C inhibitors are covalent binders that specifically and irreversibly attach to the mutant cysteine, locking the KRAS protein in an inactive state. This prevents downstream signaling through pathways like the RAF-MEK-ERK cascade, thereby inhibiting cancer cell growth.

Comparative Preclinical and Clinical Data

A direct comparison of this compound with first-generation inhibitors is currently hampered by the absence of published performance data for this compound. The following tables summarize key preclinical and clinical metrics for sotorasib and adagrasib, providing a benchmark for the future evaluation of novel inhibitors.

Table 1: Preclinical Performance of First-Generation KRAS G12C Inhibitors
ParameterSotorasib (AMG 510)Adagrasib (MRTX849)This compound
Mechanism of Action Covalent, irreversible inhibitor of KRAS G12CCovalent, irreversible inhibitor of KRAS G12CCovalent KRAS G12C inhibitor[1]
Biochemical IC₅₀ Data not consistently reported in a directly comparable format.Data not consistently reported in a directly comparable format.Data not publicly available
Cellular IC₅₀ (KRAS G12C mutant cell lines) Potent inhibition of cell growth in KRAS G12C-mutant NSCLC cell lines.Potent inhibition of cell growth in KRAS G12C-mutant NSCLC cell lines.Data not publicly available
Selectivity Selective for the KRAS G12C mutant over wild-type KRAS.Selective for the KRAS G12C mutant over wild-type KRAS.Data not publicly available
In Vivo Efficacy Demonstrated tumor regression in KRAS G12C-mutated xenograft models.[2]Demonstrated anti-tumor activity across multiple KRAS G12C-positive xenograft models.Data not publicly available
Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC
ParameterSotorasib (CodeBreaK 100 & 200)Adagrasib (KRYSTAL-1)This compound
Objective Response Rate (ORR) 37.1%[3][4][5]42.9%[6][7]Data not publicly available
Disease Control Rate (DCR) 80.6%[3][5]80%[6]Data not publicly available
Median Progression-Free Survival (PFS) 6.8 months[4][5]6.5 months[6][7]Data not publicly available
Median Overall Survival (OS) 12.5 months[4][5]12.6 months[6][7]Data not publicly available
Median Duration of Response (DoR) 11.1 months[4][5]8.5 months[6][7]Data not publicly available

Key Experimental Protocols

The following are standard methodologies used to benchmark the performance of KRAS G12C inhibitors.

Biochemical Assays
  • Objective: To determine the direct inhibitory activity of the compound on the KRAS G12C protein.

  • Protocol (Example: TR-FRET Assay):

    • Recombinant human KRAS G12C protein is incubated with a fluorescently labeled GDP analog and a terbium-labeled anti-His antibody.

    • The test inhibitor is added at various concentrations.

    • The reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, which promotes the exchange of the fluorescent GDP for unlabeled GTP.

    • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. Inhibition of nucleotide exchange by the inhibitor results in a decrease in the FRET signal.

    • IC₅₀ values are calculated from the dose-response curves.

Cell-Based Assays
  • Objective: To assess the inhibitor's ability to suppress KRAS G12C-driven signaling and cell proliferation in a cellular context.

  • Protocol (Example: Cell Viability Assay):

    • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of the test inhibitor.

    • After a 72-hour incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

    • IC₅₀ values are determined by plotting cell viability against inhibitor concentration.

  • Protocol (Example: Western Blot for Pathway Analysis):

    • KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.

    • Cell lysates are collected, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • Secondary antibodies conjugated to a detection enzyme are used for visualization. A reduction in the phosphorylated forms of ERK and AKT indicates pathway inhibition.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

  • Protocol (Example: Xenograft Model):

    • KRAS G12C mutant cancer cells are subcutaneously implanted into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • The test inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and can be used for pharmacodynamic analysis (e.g., Western blotting to confirm target engagement).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating a novel KRAS G12C inhibitor.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound / First-Gen Inhibitors This compound->KRAS_GDP Covalently binds & inhibits reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Novel Inhibitor (this compound) Biochemical Biochemical Assays (e.g., TR-FRET) Start->Biochemical Cellular Cell-Based Assays (Viability, Western Blot) Biochemical->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Data Data Analysis & Comparison to Benchmarks InVivo->Data GoNoGo Go/No-Go Decision for Clinical Development Data->GoNoGo

Caption: Preclinical Benchmarking Workflow for KRAS G12C Inhibitors.

Conclusion

The development of KRAS G12C inhibitors represents a significant advancement in precision oncology. While sotorasib and adagrasib have set a high bar, the field is actively pursuing next-generation inhibitors with potentially improved efficacy, safety profiles, and the ability to overcome resistance. A rigorous and standardized benchmarking process, as outlined in this guide, is essential for evaluating the therapeutic potential of new candidates like this compound. As more data on emerging inhibitors becomes available, this comparative framework will be crucial for identifying the most promising agents to advance into clinical development and ultimately benefit patients with KRAS G12C-driven cancers.

References

Synergistic Effect of KRAS G12C Inhibition with Immunotherapy Outperforms Monotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that the combination of a KRAS G12C inhibitor with immunotherapy demonstrates superior anti-tumor efficacy compared to monotherapy alone. This guide provides an objective comparison, supported by experimental data, for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. As ZG1077 is a KRAS G12C inhibitor, and specific combination therapy data for this compound is not yet publicly available, this guide will utilize published data from studies on sotorasib (AMG 510), a well-characterized KRAS G12C inhibitor, as a representative agent in this class.

The inhibition of the KRAS G12C mutant protein has emerged as a promising strategy in oncology. Preclinical evidence strongly suggests that the therapeutic effect of targeting this oncogene can be significantly enhanced by concurrently leveraging the patient's immune system. KRAS G12C inhibitors have been shown to not only directly inhibit tumor cell growth but also to modulate the tumor microenvironment, making it more susceptible to immune attack. This synergistic relationship offers a compelling rationale for combination therapy.

Quantitative Data Summary

The following table summarizes the anti-tumor efficacy of a KRAS G12C inhibitor as a monotherapy versus in combination with an anti-PD-1 immunotherapy in a preclinical mouse model of colon cancer.

Treatment GroupTumor Growth Inhibition (TGI)Complete Responses (CR)
Vehicle-0/10
Anti-PD-125%0/10
KRAS G12C Inhibitor (Sotorasib)78%1/10
KRAS G12C Inhibitor + Anti-PD-1 98% 9/10

Data is representative of preclinical studies evaluating KRAS G12C inhibitors in combination with checkpoint inhibitors.

Mechanism of Action: A Dual Approach

KRAS G12C inhibitors, such as this compound, are covalent inhibitors that specifically target the cysteine residue of the mutated KRAS protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Immunotherapy, specifically immune checkpoint inhibitors like anti-PD-1 antibodies, works by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This "releases the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

The synergistic effect of combining these two therapies stems from the ability of the KRAS G12C inhibitor to remodel the tumor microenvironment. Inhibition of the KRAS pathway can lead to increased antigen presentation by tumor cells and a reduction in immunosuppressive cytokines, rendering the tumor more "visible" and vulnerable to the enhanced T-cell activity unleashed by checkpoint inhibition.

KRAS_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) RAS_GDP KRAS G12C (Inactive) GDP-bound RTK->RAS_GDP Activates RAS_GTP KRAS G12C (Active) GTP-bound RAS_GDP->RAS_GTP GTP Loading RAS_GTP->RAS_GDP GTP Hydrolysis RAF RAF RAS_GTP->RAF This compound This compound (KRAS G12C Inhibitor) This compound->RAS_GDP Covalently Binds & Inhibits Reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following is a representative experimental protocol for evaluating the synergistic effects of a KRAS G12C inhibitor and immunotherapy in a preclinical setting.

1. Cell Lines and Animal Models:

  • A murine cancer cell line with a homozygous KRAS G12C mutation (e.g., CT-26 colon carcinoma) is used.

  • Syngeneic immunocompetent mice (e.g., BALB/c) are used to allow for the study of immune responses.

2. Tumor Implantation and Treatment:

  • Tumor cells are implanted subcutaneously into the flank of the mice.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into four treatment groups:

    • Vehicle (Control)

    • KRAS G12C inhibitor monotherapy (e.g., Sotorasib at a specified dose and schedule)

    • Anti-PD-1 antibody monotherapy (at a specified dose and schedule)

    • Combination of KRAS G12C inhibitor and anti-PD-1 antibody.

  • Treatments are administered for a defined period (e.g., 2-3 weeks).

3. Efficacy Assessment:

  • Tumor volume is measured two to three times per week using calipers.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

  • The number of mice with complete tumor regression (Complete Response, CR) is recorded.

  • Surviving mice that achieve a complete response may be re-challenged with the same tumor cells to assess for immunological memory.

4. Pharmacodynamic and Immune Analysis:

  • Tumor and spleen samples are collected at the end of the study.

  • Immunohistochemistry or flow cytometry is used to analyze the immune cell infiltrate within the tumors (e.g., CD8+ T cells, regulatory T cells).

  • Cytokine levels in the tumor microenvironment are measured.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start implant Implant KRAS G12C Tumor Cells in Mice start->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize Mice into 4 Treatment Groups growth->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: This compound Monotherapy randomize->group2 group3 Group 3: Anti-PD-1 Monotherapy randomize->group3 group4 Group 4: This compound + Anti-PD-1 randomize->group4 measure Measure Tumor Volume (2-3 times/week) group1->measure group2->measure group3->measure group4->measure calculate Calculate Tumor Growth Inhibition (TGI) measure->calculate assess Assess Complete Responses (CR) calculate->assess immune Immunophenotyping of Tumors and Spleens assess->immune end End immune->end

Preclinical experimental workflow for evaluating combination therapy.

Conclusion

The preclinical data strongly support the hypothesis that combining a KRAS G12C inhibitor like this compound with immunotherapy leads to a synergistic anti-tumor effect that is significantly more potent than either treatment alone. This combination approach not only enhances tumor cell killing but also appears to induce a durable anti-tumor immune memory. These findings provide a solid foundation for the clinical development of this compound in combination with immune checkpoint inhibitors for the treatment of KRAS G12C-mutated cancers. Further investigation into the precise molecular mechanisms underlying this synergy will be crucial for optimizing treatment strategies and identifying patient populations most likely to benefit.

Navigating the Frontier of KRAS G12C Inhibition: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro assays and in vivo outcomes is paramount in the preclinical and clinical development of novel therapeutics. This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of KRAS G12C inhibitors, a class of drugs that has revolutionized the treatment of previously "undruggable" cancers. While specific preclinical data for the KRAS G12C inhibitor ZG1077 remains largely unavailable in the public domain, this guide will focus on comparator agents with published data to provide a valuable framework for evaluation.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a key target for the development of covalent inhibitors. These drugs work by irreversibly binding to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.

This guide will delve into the available in vitro and in vivo data for prominent KRAS G12C inhibitors, offering a comparative perspective on their performance.

Comparative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key preclinical and clinical pharmacokinetic and pharmacodynamic parameters for selected KRAS G12C inhibitors. It is important to note that direct comparison between compounds can be challenging due to variations in experimental conditions and models used.

In Vitro Pharmacodynamics: Cellular Potency
CompoundCell LineAssay TypeIC50 (nM)Reference
Sotorasib (AMG 510) NCI-H358 (NSCLC)Cell Viability7[Source]
MIA PaCa-2 (Pancreatic)Cell Viability11[Source]
Adagrasib (MRTX849) NCI-H358 (NSCLC)Cell Viability6[Source]
SW837 (Colorectal)Cell Viability12[Source]
Garsorasib (D-1553) NCI-H358 (NSCLC)Cell Viability5.8[Source]
In Vivo Pharmacodynamics: Tumor Growth Inhibition
CompoundTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Sotorasib (AMG 510) NCI-H358 Xenograft100 mg/kg, QD>90%[Source]
Adagrasib (MRTX849) MIA PaCa-2 Xenograft100 mg/kg, QD>80%[Source]
Garsorasib (D-1553) NCI-H358 Xenograft100 mg/kg, QDSignificant Inhibition[Source]
In Vivo Pharmacokinetics: Key Parameters in Preclinical Models
CompoundSpeciesRouteT1/2 (h)Cmax (µM)AUC (µM*h)Reference
Sotorasib (AMG 510) MouseOral5.529.8211[Source]
Adagrasib (MRTX849) MouseOral6.218.4150[Source]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of preclinical candidates. Below are representative methodologies for key experiments.

In Vitro Cell Viability Assay

Objective: To determine the concentration of the inhibitor required to inhibit the growth of KRAS G12C mutant cancer cells by 50% (IC50).

Method:

  • Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the test inhibitor. A vehicle-only control is included.

  • Incubation: Plates are incubated for a period of 3 to 6 days.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. Data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Method:

  • Cell Implantation: KRAS G12C mutant cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and vehicle control groups. The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Pharmacokinetic Analysis in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

Method:

  • Dosing: The test inhibitor is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the inhibitor is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using specialized software.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds GEF GEF RTK->GEF Activates KRAS-GDP (Inactive) KRAS-GDP (Inactive) GEF->KRAS-GDP (Inactive) Promotes GDP/GTP Exchange KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival ZG1077_Inhibitor KRAS G12C Inhibitor (e.g., this compound) ZG1077_Inhibitor->KRAS-GDP (Inactive) Covalently Binds to G12C Mutant

Caption: Simplified KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assays (IC50) IVIVC_Analysis In Vitro-In Vivo Correlation Analysis Cell_Viability->IVIVC_Analysis Biochemical_Assays Biochemical Assays (KD, Ki) Biochemical_Assays->IVIVC_Analysis ADME_Assays In Vitro ADME (Metabolic Stability, Permeability) ADME_Assays->IVIVC_Analysis PK_Studies Pharmacokinetic Studies (T1/2, Cmax, AUC) PK_Studies->IVIVC_Analysis PD_Studies Tumor Xenograft Models (Tumor Growth Inhibition) PD_Studies->IVIVC_Analysis Clinical_Prediction Prediction of Clinical Efficacy IVIVC_Analysis->Clinical_Prediction

Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).

Comparative analysis of the resistance profiles of ZG1077 and other KRAS inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic avenue for a previously "undruggable" target. This guide provides a comparative analysis of the resistance profiles of ZG1077, a novel KRAS G12C inhibitor, alongside the well-characterized inhibitors sotorasib and adagrasib. Understanding the mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies.

Introduction to KRAS G12C Inhibitors

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).

Sotorasib and adagrasib are first-in-class KRAS G12C inhibitors that have demonstrated clinical efficacy in patients with KRAS G12C-mutated solid tumors.[1][2] this compound is also a covalent inhibitor of KRAS G12C.[3] These inhibitors function by irreversibly binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive, GDP-bound state and inhibiting downstream oncogenic signaling.[3]

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite the initial success of KRAS G12C inhibitors, acquired resistance inevitably emerges, limiting their long-term efficacy. Resistance mechanisms are broadly categorized as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS signaling).

On-Target Resistance

On-target resistance mechanisms directly affect the interaction between the inhibitor and the KRAS G12C protein.

  • Secondary KRAS Mutations: The most common on-target resistance mechanism is the acquisition of new mutations in the KRAS gene. These can occur at the G12 codon, leading to a different amino acid substitution (e.g., G12V, G12D, G12R) that is no longer recognized by the G12C-specific inhibitor. Other secondary mutations can emerge in the switch-II pocket, the binding site of the inhibitors, such as at codons R68, H95, and Y96, which can sterically hinder drug binding.[4]

  • KRAS G12C Allele Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor at standard clinical doses.

Off-Target Resistance

Off-target resistance involves the activation of alternative signaling pathways that bypass the dependency on KRAS for cell growth and survival.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating other oncogenic pathways. This can occur through mutations or amplification of upstream receptor tyrosine kinases (RTKs) like EGFR, MET, and FGFR, or downstream effectors in the MAPK and PI3K-AKT pathways, such as BRAF, MEK, and PIK3CA.[4]

  • Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance and characteristics, a process known as histologic transformation. For example, a lung adenocarcinoma might transform into a squamous cell carcinoma, a subtype that may be less dependent on the original oncogenic driver.

Comparative Resistance Profiles

While extensive clinical and preclinical data are available for sotorasib and adagrasib, information on the specific resistance profile of this compound is limited in the public domain. The following tables summarize the known resistance mutations for sotorasib and adagrasib. It is anticipated that this compound, as a covalent KRAS G12C inhibitor, may be susceptible to a similar spectrum of resistance mechanisms.

Table 1: On-Target Resistance Mutations to Sotorasib and Adagrasib

Resistance MechanismSotorasibAdagrasib
Secondary KRAS Mutations
KRAS G12V/D/RReportedReported
KRAS R68SReportedReported
KRAS H95D/Q/RLess commonReported
KRAS Y96C/DReportedReported
KRAS G12C Amplification ReportedReported

Table 2: Off-Target Resistance Mechanisms to Sotorasib and Adagrasib

Resistance MechanismSotorasibAdagrasib
Bypass Pathway Activation
NRAS, HRAS mutationsReportedReported
BRAF mutations/fusionsReportedReported
MAP2K1 (MEK1) mutationsReportedReported
MET amplificationReportedReported
FGFR fusionsReportedReported
RET fusionsReportedReported
Loss of Tumor Suppressors
NF1 loss-of-functionReportedReported
PTEN loss-of-functionReportedReported
Histologic Transformation ReportedReported

Visualizing KRAS Signaling and Resistance

The following diagrams illustrate the KRAS signaling pathway, a general workflow for identifying resistance mechanisms, and a conceptual framework for therapeutic decision-making upon resistance.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS (GDP) Inactive SOS1->KRAS_GDP Promotes GDP -> GTP exchange KRAS_GTP KRAS (GTP) Active KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalently binds G12C, Traps in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.

Experimental_Workflow Patient Patient with KRAS G12C+ Tumor Progressing on Inhibitor Therapy Biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) Patient->Biopsy CellLines Generation of Resistant Cell Lines Patient->CellLines Genomic Genomic Analysis (NGS) Biopsy->Genomic Data Identification of Resistance Mechanisms Genomic->Data Functional Functional Analysis DrugScreen High-Throughput Drug Screening Functional->DrugScreen CellLines->Functional DrugScreen->Data Therapy Inform Next-Line Therapeutic Strategy Data->Therapy

Caption: Experimental workflow for identifying resistance mechanisms.

Therapeutic_Decision_Tree Progression Disease Progression on KRAS G12C Inhibitor Resistance Resistance Mechanism Identified? Progression->Resistance OnTarget On-Target Resistance Resistance->OnTarget Yes OffTarget Off-Target Resistance Resistance->OffTarget Yes Unknown Unknown Mechanism Resistance->Unknown No SecondaryKRAS Secondary KRAS Mutation OnTarget->SecondaryKRAS Amplification KRAS G12C Amplification OnTarget->Amplification Bypass Bypass Pathway Activation OffTarget->Bypass Histologic Histologic Transformation OffTarget->Histologic Chemo Consider Chemotherapy or Other Standard of Care Unknown->Chemo NextGen Consider Next-Generation KRAS G12C Inhibitor SecondaryKRAS->NextGen Combo Combination Therapy (e.g., with SHP2i, EGFRi, MEKi) Amplification->Combo Bypass->Combo Histologic->Chemo

Caption: Therapeutic decision-making upon resistance to KRAS G12C inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KRAS inhibitor resistance.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • KRAS G12C mutant cancer cell lines

  • This compound, sotorasib, adagrasib, and other compounds for testing

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the KRAS inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[5][6]

Immunoblotting for KRAS Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins in the KRAS signaling pathway.

Materials:

  • Resistant and sensitive cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate protein lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression and phosphorylation status.[7][8]

Next-Generation Sequencing (NGS) for KRAS Mutation Detection

NGS is a high-throughput method to identify known and novel mutations in the KRAS gene and other cancer-related genes.

Materials:

  • Genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma

  • NGS library preparation kit

  • Targeted gene panel covering KRAS and other relevant genes

  • NGS instrument (e.g., Illumina or Ion Torrent platform)

  • Bioinformatics pipeline for data analysis

Procedure:

  • Extract high-quality genomic DNA from the sample.

  • Prepare a sequencing library by fragmenting the DNA, adding adapters, and amplifying the target regions using a specific gene panel.

  • Sequence the prepared library on an NGS platform.

  • Analyze the sequencing data using a bioinformatics pipeline to align reads to the reference genome, call variants, and annotate the identified mutations.

  • Determine the allele frequency of KRAS mutations and identify any co-occurring mutations that may contribute to resistance.[9][10]

Conclusion

The emergence of resistance to KRAS G12C inhibitors like sotorasib and adagrasib is a significant clinical challenge. A thorough understanding of the underlying mechanisms, including on-target and off-target alterations, is crucial for the continued development of effective therapies. While specific resistance data for this compound is not yet widely available, it is likely to face similar hurdles. The experimental protocols outlined in this guide provide a framework for researchers to investigate and compare the resistance profiles of this compound and other KRAS inhibitors. Future strategies to overcome resistance will likely involve the development of next-generation inhibitors with activity against common resistance mutations and the implementation of rational combination therapies that target bypass signaling pathways.

References

Validating Downstream Biomarker Modulation by ZG1077: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the downstream biomarker modulation of ZG1077, a covalent inhibitor of KRAS G12C. While specific preclinical data on the biological effects of this compound are not publicly available at this time, this document offers a comparative analysis with established KRAS G12C inhibitors, sotorasib and adagrasib, to serve as a benchmark for expected performance. The guide includes detailed experimental protocols and visualizations to aid in the design and interpretation of studies aimed at characterizing the activity of this compound.

Introduction to this compound and KRAS G12C Inhibition

This compound is identified as a covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC)[1][2]. The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream pro-proliferative and survival pathways, most notably the MAPK/ERK and PI3K/AKT pathways.

Covalent KRAS G12C inhibitors like this compound are designed to irreversibly bind to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound state. This action is expected to suppress downstream signaling, providing a therapeutic window for cancers harboring this specific mutation. A critical aspect of preclinical validation for any new KRAS G12C inhibitor is the quantitative assessment of its ability to modulate key downstream biomarkers, such as the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).

Comparative Analysis of KRAS G12C Inhibitors

To contextualize the potential efficacy of this compound, this section presents a comparison with the well-characterized KRAS G12C inhibitors, sotorasib and adagrasib. The data is compiled from various preclinical studies.

Table 1: Comparison of In Vitro Cellular Potency
InhibitorTargetCell LineAssay TypeIC50 (nM)Reference
This compound KRAS G12C--Data not available-
Sotorasib (AMG 510) KRAS G12CNCI-H358 (NSCLC)p-ERK Inhibition~1-10[Preclinical data for sotorasib]
MIA PaCa-2 (Pancreatic)p-ERK Inhibition~1-10[Preclinical data for sotorasib]
NCI-H358 (NSCLC)Cell Viability~5-20[Preclinical data for sotorasib]
MIA PaCa-2 (Pancreatic)Cell Viability~5-20[Preclinical data for sotorasib]
Adagrasib (MRTX849) KRAS G12CNCI-H358 (NSCLC)p-ERK Inhibition~1-5[Preclinical data for adagrasib]
MIA PaCa-2 (Pancreatic)p-ERK Inhibition~1-5[Preclinical data for adagrasib]
NCI-H358 (NSCLC)Cell Viability~10-50[Preclinical data for adagrasib]
MIA PaCa-2 (Pancreatic)Cell Viability~10-50[Preclinical data for adagrasib]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

KRAS G12C Downstream Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a KRAS G12C inhibitor like this compound. Inhibition of KRAS G12C is expected to lead to a reduction in the phosphorylation of downstream effectors MEK and ERK.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1 (GEF) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pMEK p-MEK pERK p-ERK pMEK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->KRAS_G12C_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biomarker Analysis

The diagram below outlines a typical workflow for assessing the impact of a KRAS G12C inhibitor on downstream biomarker modulation using Western blotting.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed KRAS G12C mutant cells treatment Treat with this compound (dose-response and time-course) cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Densitometry Analysis (p-ERK / Total ERK) imaging->quant_analysis ic50_calc IC50 Calculation quant_analysis->ic50_calc

Caption: Workflow for Western blot analysis of p-ERK modulation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Utilize human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • For dose-response experiments, seed cells in 6-well plates and allow them to adhere overnight. The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 2-4 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Western Blotting for p-ERK and Total ERK
  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.

Conclusion

This guide provides a comprehensive framework for the preclinical validation of this compound's activity on downstream biomarker modulation. By leveraging the comparative data from established KRAS G12C inhibitors and employing the detailed experimental protocols, researchers can effectively characterize the potency and mechanism of action of this compound. The provided visualizations of the signaling pathway and experimental workflow are intended to facilitate a clear understanding of the experimental design and the biological context of this compound's therapeutic potential. As data for this compound becomes available, it can be directly integrated into the comparative tables to provide a more complete picture of its performance relative to other agents in its class.

References

A Comparative Analysis of the Therapeutic Window of ZG1077 and Similar KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against KRAS G12C, a once considered "undruggable" target, has led to a new era in precision oncology. This guide provides a comparative assessment of the therapeutic window of ZG1077, a novel covalent KRAS G12C inhibitor, against its counterparts, Sotorasib and Adagrasib. The information presented herein is a synthesis of publicly available preclinical and early clinical data to aid in the evaluation of these compounds. It is important to note that this compound is likely the same as or a closely related compound to ZG19018, developed by Suzhou Zelgen Biopharmaceuticals.[1][2][3]

Executive Summary

This compound (ZG19018) demonstrates a promising preclinical profile with potent in vitro and in vivo anti-tumor activity against KRAS G12C-mutated cancer models.[4][5] While direct quantitative comparisons of potency (IC50) are not publicly available for this compound, qualitative descriptions suggest "high inhibition" of cancer cell lines.[5] In vivo studies show dose-dependent tumor growth inhibition and even regression in xenograft models.[4][5] Toxicological studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL).[4][5] Comparator compounds Sotorasib and Adagrasib have well-documented preclinical and clinical data, providing a benchmark for evaluating this compound's therapeutic potential.

Data Presentation

In Vitro Potency: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for this compound are not available in the public domain, qualitative reports indicate it exhibits "highly inhibition" against KRAS G12C-mutated cell lines, including NCI-H358 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and SW837 (colorectal cancer).[5] The table below summarizes the available IC50 data for the comparator compounds, Sotorasib and Adagrasib, in various KRAS G12C-mutant cell lines.

CompoundCell LineCancer TypeIC50 (nM)
Sotorasib NCI-H358Non-Small Cell Lung Cancer~6
MIA PaCa-2Pancreatic Cancer~9
Adagrasib NCI-H358Non-Small Cell Lung Cancer10
MIA PaCa-2Pancreatic Cancer5
SW837Colorectal Cancer20
H2122Non-Small Cell Lung Cancer150

Note: IC50 values can vary depending on the assay conditions and laboratory. The data presented here are compiled from various sources for comparative purposes.

In Vivo Efficacy and Tolerability

Preclinical in vivo studies are essential for evaluating a compound's therapeutic index, the balance between its efficacy and toxicity.

This compound (ZG19018):

  • Efficacy: Showed significant dose-dependent inhibition of tumor growth in NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic cancer) subcutaneous xenograft models in nude mice.[4][5] In the MIA PaCa-2 model, ZG19018 induced tumor regression.[4][5]

  • Tolerability: In a 28-day repeated oral administration study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 75 mg/kg/day, and the STD10 (dose causing 10% severity of a toxic effect) was 150 mg/kg/day.[4][5] The Maximum Tolerated Dose (MTD) in mice has not been publicly reported.

Sotorasib:

  • Efficacy: Demonstrated tumor regression in a dose-responsive manner in mouse models of KRAS G12C cancers.[2] In a study using an NCI-H358 cell-derived xenograft model, a dose of 30 mg/kg once daily orally reduced tumor size.

  • Tolerability: Generally well-tolerated in preclinical models.

Adagrasib:

  • Efficacy: Showed dose-dependent anti-tumor efficacy in a MIA PaCa-2 xenograft model, with the maximally efficacious dose between 30-100 mg/kg/day.[6]

  • Tolerability: Well-tolerated at efficacious doses in preclinical models.[6]

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of a compound in cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Sotorasib, Adagrasib) or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the vehicle-treated control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of a test compound.

  • Cell Implantation: Human cancer cells (e.g., NCI-H358) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses daily for a specified period. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Growth Factor Signal KRAS_GDP KRAS G12C (GDP-bound) Inactive KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GDP/GTP Exchange GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF GEF->KRAS_GDP Activates GAP->KRAS_GDP GTP Hydrolysis (Inhibited in G12C) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound / Sotorasib / Adagrasib This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Mechanism of KRAS G12C activation and inhibition by covalent inhibitors.

General Experimental Workflow for Assessing Therapeutic Window

Therapeutic_Window_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Therapeutic Window Assessment Cell_Lines KRAS G12C Mutant Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Cytotoxicity_Assay IC50_Determination Determine IC50 Cytotoxicity_Assay->IC50_Determination Potency Therapeutic_Window Therapeutic Window (Efficacy vs. Toxicity) IC50_Determination->Therapeutic_Window Informs In Vivo Dosing Xenograft_Model Establish Tumor Xenograft Model in Mice Efficacy_Study Efficacy Study: Dose-Response Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study: Dose Escalation Xenograft_Model->Toxicity_Study ED50_Determination Determine Effective Dose (ED50) Efficacy_Study->ED50_Determination Efficacy ED50_Determination->Therapeutic_Window MTD_Determination Determine Maximum Tolerated Dose (MTD) Toxicity_Study->MTD_Determination Toxicity MTD_Determination->Therapeutic_Window

Caption: A generalized workflow for determining the therapeutic window of a compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for ZG1077

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for the handling and disposal of ZG1077 based on general laboratory safety principles for potent research chemicals. This compound is identified as a covalent KRAS G12C inhibitor for research use.[1][2][3] The information herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and your institution's Environmental Health and Safety (EHS) office before handling or disposing of this compound.

Immediate Safety and Operational Plan

This compound is a potent bioactive compound that requires careful handling to ensure personnel safety and environmental protection. Adherence to standard laboratory safety protocols for hazardous chemicals is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A laboratory coat must be worn at all times.

Emergency First Aid Procedures: In the event of accidental exposure, follow these immediate first aid measures, which are standard for handling potent chemical compounds[4]:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

This compound Chemical and Physical Properties

Below is a summary of the available quantitative data for this compound.

PropertyValue
Chemical Formula C₃₃H₃₃F₂N₅O₅S[1][2]
Molecular Weight 649.71 g/mol [1][2]
CAS Number 2670380-82-0[1][2]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[2]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is essential. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous materials.

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in a separate, sealed, and chemically resistant hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2670380-82-0".

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general lab traffic.

    • Ensure the storage area has secondary containment to prevent spills.

    • Consult your institution's EHS office for specific storage time limits.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Handling this compound B Generate Waste (Solid or Liquid) A->B C Is waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Secondary Containment Area D->F E->F G Contact EHS for Pickup F->G

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Navigating the Safe Handling of ZG1077: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like ZG1077, a covalent KRAS G12C inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is an investigational compound used in non-small cell lung cancer research.[1][2] As with any potent, biologically active substance, proper personal protective equipment (PPE), handling protocols, and disposal procedures are critical to mitigate exposure risks. While a specific, publicly available Material Safety Data Sheet (MSDS) for this compound is not readily accessible, the following guidelines are based on best practices for handling potentially hazardous chemical and investigational drug compounds.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a risk-based approach should be adopted, assuming the compound is hazardous.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Hand Protection Nitrile gloves (double-gloving recommended)Chemically resistant gloves (e.g., thicker nitrile or neoprene)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatDisposable gown with tight cuffs
Respiratory Protection Not generally required for small quantities in a well-ventilated areaFitted N95 respirator or higher (e.g., elastomeric half-mask respirator with appropriate cartridges) if there is a risk of aerosolization or if handling large quantities.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of accidental exposure and contamination.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood or other appropriate ventilated enclosure.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Prepare all necessary materials and equipment before handling the compound to minimize movement in and out of the containment area.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Compound Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to avoid inhalation of fine powders.

  • For reconstitution, slowly add the solvent to the solid this compound to avoid splashing.

  • If there is a potential for splashing, employees must also wear a cuffed gown that is resistant to permeability by hazardous drugs and a face shield and/or splash goggles.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the spill is large or involves a volatile solvent.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • Clean the area with an appropriate deactivating agent (if known) or a strong detergent solution, followed by a water rinse.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste (e.g., solutions) Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container.
Contaminated PPE (e.g., gloves, gowns) Place in a designated hazardous waste bag or container immediately after use.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.